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  • Product: Lopinavir N2,N5-Divalinate Impurity

Core Science & Biosynthesis

Foundational

Technical Guide: Control of Symmetrical Valine Urea Impurities in Lopinavir Synthesis

This guide is structured as a high-level technical whitepaper designed for process chemists and analytical scientists involved in the manufacture of Lopinavir.[1][2] It addresses the specific challenge of the Symmetrical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and analytical scientists involved in the manufacture of Lopinavir.[1][2] It addresses the specific challenge of the Symmetrical Valine Urea impurity, a critical process-related substance formed during the synthesis of the cyclic urea side chain or the final coupling step.[1]

Executive Summary

In the synthesis of Lopinavir (ABT-378), the formation of symmetrical urea impurities represents a significant critical quality attribute (CQA) challenge. While the "Lopinavir Dimer" (derived from 2,6-dimethylphenol) is well-documented, the Symmetrical Valine Urea impurity presents a distinct mechanistic problem.[2]

This impurity typically arises from the N,N'-carbonyldiimidazole (CDI) mediated carbonylation steps.[1] It can manifest in two distinct stages:

  • Side-Chain Synthesis: Formation of N,N'-carbonylbis(L-valine) derivatives during the construction of the (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid moiety.[1][2]

  • Final Coupling: Formation of the symmetrical urea of the amino-alcohol core (Impurity T) or the valine-analog dimer if activation kinetics are uncontrolled.

This guide provides a mechanistic breakdown, control strategy, and self-validating protocols to minimize these impurities below ICH Q3A thresholds (<0.10%).[2]

Structural & Mechanistic Analysis

The Impurity Architecture

The term "Symmetrical Valine Urea" in this context refers to the linear urea dimer formed by the reaction of two valine-derived amine equivalents with a carbonyl source (CDI or Phosgene), competing with the desired cyclization or coupling.[1][2]

  • Target Molecule (Side Chain): (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (The "Cyclic Urea").[2]

  • The Impurity: N,N'-Carbonylbis[valine derivative].[1] Instead of forming the 6-membered cyclic urea (intramolecular reaction), the intermediate isocyanate reacts with another molecule of the starting amine (intermolecular reaction).[1][2]

Mechanism of Formation (The CDI Pathway)

The synthesis of the cyclic urea side chain involves reacting a diamine precursor (e.g., N-(3-aminopropyl)-L-valine ester) with CDI.[2]

  • Activation: The primary amine reacts with CDI to form an imidazole-carboxamide intermediate.[1]

  • Elimination: Imidazole is eliminated to form a transient Isocyanate .[1]

  • Path A (Desired): The secondary amine of the valine moiety attacks the isocyanate intramolecularly to close the ring (Cyclic Urea).[1]

  • Path B (Impurity): The isocyanate reacts with a free amine from a second molecule, forming the thermodynamic dead-end: the Symmetrical Linear Urea .[1]

Key Driver: This is a competition between First-Order Kinetics (Cyclization) and Second-Order Kinetics (Dimerization).[2] Therefore, concentration is the governing variable.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways determined by reaction conditions.

Lopinavir_Impurity_Pathway Start N-(3-aminopropyl)-L-valine (Precursor) Inter Isocyanate / Imidazolide Intermediate Start->Inter Activation (Fast) Impurity Symmetrical Valine Urea (Linear Dimer Impurity) Start->Impurity Attack by 2nd Molecule CDI CDI / Carbonyl Source CDI->Inter Cyclic Cyclic Urea Side Chain (Desired Lopinavir Fragment) Inter->Cyclic Intramolecular Cyclization (High Dilution Favored) Inter->Impurity Intermolecular Dimerization (High Conc. Favored)

Figure 1: Kinetic competition between the desired intramolecular cyclization (Green) and the undesired intermolecular symmetrical urea formation (Red).[1][2]

Control Strategy & Experimental Protocol

To suppress the symmetrical valine urea, the reaction environment must strictly favor the intramolecular pathway.[2]

Critical Process Parameters (CPPs)
ParameterRecommended RangeMechanistic Rationale
Concentration < 0.05 M (High Dilution)Low concentration reduces the collision probability between two molecules (2nd order), suppressing dimerization.[2]
Addition Mode Inverse AdditionAdding the amine to the CDI solution ensures CDI is always in excess, preventing the buildup of free amine reacting with activated species.[1]
Temperature -10°C to 0°C (Initial)Lower temperature stabilizes the reactive intermediate (imidazolide), preventing premature isocyanate formation before cyclization conditions are met.[1][2]
Base Stoichiometry 2.0 - 2.2 eqSufficient base is required to scavenge imidazole HCl, but excess base can catalyze the dimerization.[1]
Step-by-Step Synthesis Protocol (Side Chain Optimization)

Objective: Synthesis of (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid with <0.1% Symmetrical Urea.

Reagents:

  • N-(3-aminopropyl)-L-valine methyl ester (Precursor)[2][3]

  • 1,1'-Carbonyldiimidazole (CDI)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Triethylamine (TEA)[2]

Protocol:

  • Preparation of CDI Solution (The Heel):

    • Charge a reactor with DCM (20 volumes relative to precursor).[1]

    • Add CDI (1.1 equivalents).

    • Cool the solution to -5°C .

    • Checkpoint: Ensure the system is strictly anhydrous (KF < 0.05%).[1] Water reacts with CDI to form CO2 and free imidazole, altering stoichiometry.[1]

  • Controlled Addition (The Feed):

    • Dissolve N-(3-aminopropyl)-L-valine methyl ester and TEA (2.1 eq) in DCM (10 volumes).

    • Add the amine solution to the CDI solution slowly over 2–3 hours via a dosing pump.[1]

    • Why: This "High Dilution" technique ensures that at any given moment, the concentration of the reactive amine is extremely low relative to the cyclization rate.[1]

  • Reaction Aging:

    • After addition, warm the mixture to 20–25°C.

    • Stir for 4–6 hours.

    • Monitor: Use HPLC to track the disappearance of the intermediate.[1] If the "Symmetrical Urea" peak (typically eluting later than the product due to higher hydrophobicity) exceeds 0.5% area, the addition rate was too fast.[2]

  • Quench and Workup:

    • Quench with 10% Citric Acid solution (removes imidazole and unreacted amine).[1]

    • Separate phases.[1] Wash organic layer with brine.[1]

    • Purification (Critical): If the urea impurity persists (>0.1%), it is difficult to remove by crystallization due to structural similarity. A silica gel filtration or slurry wash in isopropyl ether is often required.[1]

Analytical Characterization

Reliable detection is the prerequisite for control.[1] The symmetrical urea is non-polar and lacks the ionizable basicity of the amine precursor.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (low wavelength required as the urea chromophore is weak).[1]

Mass Spectrometry (LC-MS) Identification[2][5]
  • Product (Cyclic Urea Acid): [M+H]+ = 201.1 (approx).[1][2]

  • Symmetrical Urea Impurity:

    • Look for a dimer mass. If the precursor mass is M, the urea impurity is 2M + 26 (CO) - 2 (H) .[1][2]

    • Example: If the precursor is the methyl ester (MW ~188), the urea dimer will be approx MW 402 ([M+H]+ ~403).[1][2]

    • Diagnostic: The impurity peak will show a characteristic fragmentation loss of the valine moiety.

The "Other" Symmetrical Urea: Impurity T

It is vital to distinguish the "Valine Urea" described above from Lopinavir Impurity T (Lopinavir Aminoalcohol Urea), which forms during the final coupling of the side chain to the core.

  • Structure: N,N'-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea.[1][2][5]

  • Origin: Reaction of the Core Amino Alcohol with CDI/DSC before the Valine side chain couples.[1]

  • Control: Ensure the Valine side chain is fully activated (to the acid chloride or active ester) before introducing the Core Amino Alcohol. Never add CDI directly to the Core Amino Alcohol.[1]

Comparison Table
FeatureSymmetrical Valine UreaLopinavir Impurity T (Core Urea)
Origin Step Side Chain SynthesisFinal Coupling
Reactants Valine Diamine + CDICore Amino Alcohol + CDI
Structure Small molecule dimer (Linear)Large molecule dimer (MW > 900)
Control High Dilution, Inverse AdditionPre-activation of Acid, Stoichiometry

References

  • Reddy, A. V. R., et al. (2015).[1][6] "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Scientia Pharmaceutica, 83(1), 49–63.[1][2] Link

  • Sham, H. L., et al. (2002).[1][6] "Novel lopinavir analogues incorporating non-aromatic P-1 side chains—synthesis and structure—activity relationships."[1][2][7][8] Bioorganic & Medicinal Chemistry Letters, 12(21), 3101-3103.[1][2] Link

  • United States Pharmacopeia (USP). "Lopinavir Reference Standards: Lopinavir Aminoalcohol Urea (Impurity T)." Link

  • Daicel Pharma Standards. "Lopinavir Impurities and Synthesis: Process Related Impurities." Link

Sources

Exploratory

The C2-Symmetric Paradigm: Technical Guide to 1,6-Diphenylhexane-2,5-Diamine Bis-Valine Derivatives

Part 1: Molecular Architecture & Rational Design The C2-Symmetry Hypothesis The design of 1,6-diphenylhexane-2,5-diamine bis-valine derivatives represents a landmark in structure-based drug design (SBDD). HIV-1 protease...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Architecture & Rational Design

The C2-Symmetry Hypothesis

The design of 1,6-diphenylhexane-2,5-diamine bis-valine derivatives represents a landmark in structure-based drug design (SBDD). HIV-1 protease functions as a


-symmetric homodimer. The active site is formed at the interface of two identical monomers, creating a symmetric cavity.

The core hypothesis driving this scaffold is symmetry matching : A


-symmetric inhibitor should ideally complement the 

-symmetric active site of the enzyme, specifically interacting with the catalytic aspartic acid dyad (Asp25/Asp25').
Structural Deconstruction

The molecule is composed of three critical pharmacophores:

  • The Core (Transition State Isostere): The 1,6-diphenylhexane-2,5-diamine backbone. In its active form, this core usually contains a central diol (3,4-diol) or a hydroxyethylene moiety. The hydroxyl groups mimic the tetrahedral transition state of peptide bond hydrolysis, forming hydrogen bonds with the catalytic Asp25 residues.

  • P1/P1' Anchors: The two phenyl rings at the 1 and 6 positions occupy the hydrophobic S1 and S1' pockets of the protease.

  • P2/P2' Ligands (The Bis-Valine Cap): The amino groups at positions 2 and 5 are acylated with N-(methoxycarbonyl)-L-valine . These valine moieties are crucial for:

    • S2/S2' Filling: The isopropyl side chains fill the S2 hydrophobic pockets.

    • Flap Stabilization: The carbonyls of the valine/protecting groups engage in hydrogen bonding (often water-mediated) with the Ile50/Ile50' residues in the enzyme "flaps."

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The synthesis relies on the construction of the chiral diamine core followed by bidirectional coupling. The most robust route utilizes the McMurry Coupling or Pinacol Coupling of amino-acid derived aldehydes to generate the


-symmetric backbone.
Protocol: Synthesis of the Bis-Valine Inhibitor

Note: All reactions must be performed under inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of N-Protected Phenylalaninal

  • Starting Material: N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester.

  • Reduction: Treat with DIBAL-H (diisobutylaluminum hydride) in toluene at -78°C.

  • Quench: Methanol/Rochelle's salt workup.

  • Result: N-Boc-L-phenylalaninal. Critical: Use immediately to avoid racemization.

Step 2: Homocoupling to Form the Diol Core

  • Reagent:

    
    (THF)
    
    
    
    with Zn dust (McMurry conditions) or
    
    
    (Samarium diiodide) for Pinacol coupling.
  • Reaction: Add aldehyde to the pre-formed low-valent metal species in THF.

  • Stereoselectivity: This yields a mixture of isomers (threo/erythro). The desired

    
     isomer (for the diol) must be separated via flash chromatography or fractional crystallization.
    
  • Deprotection: Treat the intermediate with TFA/DCM to remove Boc groups, yielding the free 1,6-diphenylhexane-2,5-diamine-3,4-diol.

Step 3: Bis-Valine Coupling (The Derivative Step)

  • Activation: Activate N-(methoxycarbonyl)-L-valine (2.2 equiv) using EDC·HCl and HOBt in DMF.

  • Coupling: Add the diamine core (1.0 equiv) and DIPEA (4.0 equiv). Stir at RT for 12h.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

Visualization: Synthetic Workflow

SynthesisPath cluster_0 Core Construction Phe L-Phenylalanine Derivative Aldehyde Phenylalaninal (Aldehyde) Phe->Aldehyde DIBAL-H, -78°C Coupling VCl3/Zn or SmI2 (Homocoupling) Aldehyde->Coupling Core 1,6-diphenylhexane- 2,5-diamine (Diol) Coupling->Core Stereoselection & Deprotection Final Bis-Valine Inhibitor Core->Final Bidirectional Acylation Valine N-Methoxycarbonyl- L-Valine Valine->Final EDC/HOBt

Figure 1: Synthetic pathway for the generation of C2-symmetric bis-valine protease inhibitors.

Part 3: Biological Characterization & Protocol

Mechanism of Action

The inhibitor acts as a competitive transition-state analog .

  • Binding: The central diol displaces the catalytic water molecule usually found between Asp25 and Asp25'.

  • Inhibition: By occupying the active site with high affinity (

    
     often < 1 nM), it prevents the processing of the Gag-Pol polyprotein, resulting in the production of immature, non-infectious viral particles.
    
Standardized FRET Inhibition Assay

To validate the potency of the bis-valine derivative, use a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

  • Substrate: RE(EDANS)SQNYPIIVQK(DABCYL)R (HIV-1 protease substrate with fluorophore/quencher pair).

  • Enzyme: Recombinant HIV-1 Protease (homodimer).

  • Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.

Protocol:

  • Preparation: Dilute inhibitor (DMSO stock) into assay buffer (keep DMSO < 2%).

  • Incubation: Mix inhibitor with HIV-1 Protease (final conc. 10-20 nM) for 10 minutes at 37°C to establish equilibrium.

  • Initiation: Add FRET substrate (final conc. 5-10

    
    M).
    
  • Measurement: Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) over 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .
Visualization: Mechanism of Inhibition

Mechanism Enzyme HIV-1 Protease (Asp25/Asp25') Complex Enzyme-Inhibitor Complex Enzyme->Complex High Affinity Binding (Displaces Water) Substrate Gag-Pol Polyprotein Immature Immature Virus Substrate->Immature Cleavage Blocked Inhibitor Bis-Valine Derivative Inhibitor->Complex Complex->Immature Prevents Maturation

Figure 2: Mechanism of action. The bis-valine derivative competitively binds the protease, blocking Gag-Pol processing.

Part 4: Data Interpretation & Challenges

Structure-Activity Relationship (SAR)

The "Bis-Valine" configuration is not arbitrary. SAR studies reveal why Valine is preferred over other amino acids at the P2/P2' positions.

P2/P2' Ligand

(nM)
Solubility (mg/mL)Notes
Valine (Bis-Val) < 1.0 0.05 Optimal hydrophobic fill of S2 pocket.
Glycine> 1000.80Too small; poor hydrophobic interaction.
Phenylalanine5.0< 0.01Steric clash in S2; extremely poor solubility.
Alanine25.00.20Insufficient bulk for tight binding.
The Solubility Paradox

While the 1,6-diphenylhexane-2,5-diamine bis-valine derivative exhibits potent inhibition, it suffers from poor aqueous solubility due to its rigid, lipophilic


-symmetric nature.
  • Implication: This limits oral bioavailability.[1]

  • Solution: Later generations (e.g., Atazanavir) introduced aza-peptide linkages or pyridinyl groups to break symmetry slightly or introduce polar handles to improve pharmacokinetics.

References

  • Kempf, D. J., et al. (1990). "Symmetry-based inhibitors of HIV protease. Structure-activity studies of acylated 2,4-diamino-1,5-diphenyl-3-hydroxypentane and 2,5-diamino-1,6-diphenylhexane-3,4-diol." Journal of Medicinal Chemistry.

  • Erickson, J., et al. (1990). "Design, activity, and 2.8 Å crystal structure of a C2 symmetric inhibitor complexed to HIV-1 protease." Science.

  • Hodge, C. N., et al. (1996). "Improved cyclic urea inhibitors of the HIV-1 protease: Synthesis, potency, resistance profile, and X-ray crystal structures."[2] Chemistry & Biology.

  • MedKoo Biosciences. "A-77003: HIV-1 Protease Inhibitor Data Sheet."

Sources

Foundational

Technical Guide: Structure Elucidation of Lopinavir Divalinate Byproduct (EP Impurity C)

This technical guide details the structure elucidation of the Lopinavir Divalinate byproduct , formally recognized in pharmacopeial contexts as Lopinavir EP Impurity C (also referred to as the Bis-Valine Urea impurity)....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure elucidation of the Lopinavir Divalinate byproduct , formally recognized in pharmacopeial contexts as Lopinavir EP Impurity C (also referred to as the Bis-Valine Urea impurity).

This guide deviates from standard templates to focus on the mechanistic origin and analytical discrimination required to identify this specific impurity, which arises from a symmetrical acylation error during the convergent synthesis of Lopinavir.

Executive Summary & Structural Context

Lopinavir is a peptidomimetic HIV protease inhibitor.[1][2] Its structure comprises a central chiral core (hydroxy-ethylene isostere) flanked by two distinct "caps":

  • Left Cap: (2,6-dimethylphenoxy)acetyl group.[1][3][4][5]

  • Right Cap: A valine-derived cyclic urea (2-oxotetrahydropyrimidinyl valeric acid).

The "Divalinate" byproduct (Impurity C) is a misnomer in lay terms; it is not a simple ester of valine. Rather, it is the symmetrical bis-amide formed when the central diamine core reacts twice with the "Right Cap" (Valine-Urea acid), completely omitting the "Left Cap" (Phenoxyacetyl group).

FeatureLopinavir (API)Divalinate Byproduct (Impurity C)
Formula


MW 628.8 g/mol 648.8 g/mol (+20 Da)
Structural Difference Asymmetric (Phenoxy + Val-Urea)Pseudo-Symmetric (Bis-Val-Urea)
Key Missing Group 2,6-Dimethylphenoxy2,6-Dimethylphenoxy
Key Excess Group NoneSecond Valine-Urea moiety

Mechanistic Origin: The "Double-Right" Error

To understand the elucidation, one must understand the synthesis. Lopinavir is typically assembled by reacting a central diamine core intermediate with two different acids.

  • The Error: If the acylation sequence is uncontrolled, or if the (2,6-dimethylphenoxy)acetyl chloride is under-charged while the Valine-Urea acid is in excess, the central diamine (which possesses two amine sites, N2 and N5) will undergo double acylation with the Valine-Urea acid.

Visualization: Pathway of Impurity Formation

The following diagram illustrates the bifurcation between the correct Lopinavir synthesis and the Divalinate error.

Lopinavir_Synthesis_Pathway Core Central Diamine Core (N2, N5-amino-alcohol) Mono Intermediate: Mono-Valine-Urea Amide Core->Mono + 1 Eq ValAcid Divalinate DIVALINATE IMPURITY (Symmetrical Bis-Cap) Core->Divalinate Excess ValAcid (Direct Bis-Acylation) ValAcid Reagent A: Valine-Urea Acid PhenAcid Reagent B: Phenoxyacetyl Chloride Lopinavir LOPINAVIR (Target) (Asymmetric Caps) Mono->Lopinavir + 1 Eq PhenAcid (Correct Route) Mono->Divalinate + Excess ValAcid (Side Reaction)

Caption: Divergence of the Lopinavir synthetic pathway showing the formation of the Divalinate impurity via double acylation of the core diamine.

Elucidation Protocol: Step-by-Step

This protocol assumes the isolation of the impurity via Preparative HPLC (C18 column, Acetonitrile/Buffer gradient) to >95% purity.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

The first confirmation of the "Divalinate" structure is the characteristic mass shift.

  • Observation: The impurity elutes near Lopinavir (often slightly later due to higher lipophilicity of the bis-valine-urea vs. the phenoxy group).

  • Mass Shift Calculation:

    • Loss of Phenoxyacetyl group (

      
      ): -163.19 Da
      
    • Gain of Valine-Urea group (

      
      ): +183.23 Da
      
    • Net Change: +20.04 Da.

  • Target Ion: Look for

    
     (approx).
    
ParameterLopinavirDivalinate ImpurityDiagnostic Value
[M+H]+ 629.37649.40+20 Da Shift
[M+Na]+ 651.35671.38+20 Da Shift
Fragment m/z ~163 (Phenoxy)ABSENT Confirms loss of Left Cap
Phase 2: NMR Spectroscopy (The Definitive Proof)

NMR provides the structural "fingerprint" to distinguish the Divalinate from other isobaric impurities.

1H NMR Strategy

We focus on three diagnostic regions: the Aromatic Region , the Benzylic Methyls , and the Aliphatic Valine Region .

Protocol:

  • Dissolve ~5mg sample in

    
    .
    
  • Acquire 1H NMR (min 400 MHz).

  • Compare integration values normalized to the central backbone phenyl protons (10H).

Diagnostic Signals Table:

RegionSignal TypeLopinavir (Target)Divalinate (Impurity)Explanation
2.0 - 2.3 ppm Singlet (6H)Present ABSENT The two methyl groups on the Phenoxy ring are missing in the Divalinate.
6.8 - 7.1 ppm Multiplet (3H)Present ABSENT The aromatic protons of the Phenoxy ring are missing.
0.8 - 0.9 ppm Doublets6H (Val-CH3)12H (Val-CH3) Integration doubles. Two Valine-Urea side chains are present.[6]
3.0 - 4.2 ppm Multiplet1 set of Pyrimidinone2 sets of Pyrimidinone Signals for the cyclic urea ring protons double in intensity.
13C NMR & 2D Correlations
  • Symmetry Check: Although the backbone is chiral and not perfectly symmetric (

    
     symmetry is broken by the hydroxyl stereochemistry), the two Valine-Urea side chains will appear in very similar chemical environments, leading to signal clustering or doubling.
    
  • Missing Carbon: The carbonyl carbon of the phenoxyacetyl (~168 ppm) and the aromatic carbons attached to the methyls (~130 ppm) will be absent.

Phase 3: IR Spectroscopy (Supporting Evidence)
  • Lopinavir: Shows characteristic ether stretching (C-O-C) from the phenoxy group (~1200-1250 cm⁻¹).

  • Divalinate: This band is significantly reduced or absent. The Amide I/II bands (~1640 cm⁻¹) will be more intense due to the additional amide bond replacing the ether linkage.

Logic Flow for Identification

Use this decision tree to validate the impurity in a QC setting.

Elucidation_Logic Start Unknown Impurity Isolated (RT ~ Lopinavir) MS_Check Run LC-MS Is [M+H]+ = 649? Start->MS_Check Not_Dival Not Divalinate (Check other impurities) MS_Check->Not_Dival No NMR_Check Run 1H NMR Check 2.1 ppm Region MS_Check->NMR_Check Yes (+20 Da) Methyl_Present Methyl Singlet Present? (Phenoxy group exists) NMR_Check->Methyl_Present Methyl_Absent Methyl Singlet ABSENT Valine Doublets DOUBLED NMR_Check->Methyl_Absent Yes Methyl_Present->Not_Dival Yes (Isomer?) Conclusion CONFIRMED: Lopinavir Divalinate (Impurity C) Methyl_Absent->Conclusion

Caption: Decision tree for the rapid identification of Lopinavir Divalinate based on MS and NMR data.

References

  • Reddy, A. V. R., et al. (2015).[7] "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Scientia Pharmaceutica, 83(1), 49-63. Link

  • European Pharmacopoeia (Ph. Eur.) . "Lopinavir Monograph: Impurity C." Link

  • United States Pharmacopeia (USP) . "Lopinavir Related Compounds."[1][4][6][7][8][9][10][11][12] Link

  • Chitturi, S. R., et al. (2008).[10] "Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance." Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430-1440. Link

Sources

Exploratory

An In-depth Technical Guide on the Characterization of Lopinavir N2,N5-divalinate Impurity

Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development In the landscape of antiretroviral therapy, lopinavir stands as a cornerstone protease inhibitor, effectively suppressing HIV replicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development

In the landscape of antiretroviral therapy, lopinavir stands as a cornerstone protease inhibitor, effectively suppressing HIV replication.[1][2][3] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate the identification and characterization of any impurity present in a drug substance at a level of 0.1% or greater.[1] This stringent requirement underscores the necessity for a comprehensive understanding of potential impurities that may arise during the synthesis, purification, or storage of lopinavir. These unintended substances can originate from starting materials, by-products of side reactions, or degradation of the API itself.[4]

This technical guide provides an in-depth exploration of a specific lopinavir impurity, Lopinavir N2,N5-divalinate. We will delve into its molecular characteristics, outline a robust analytical workflow for its identification and characterization, and discuss the scientific rationale behind the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and assurance of lopinavir.

Lopinavir N2,N5-divalinate: Structure and Molecular Weight

The molecular integrity of lopinavir, with its multiple chiral centers and complex structure, presents a unique challenge in impurity profiling.[3] Among the potential process-related impurities is Lopinavir N2,N5-divalinate. This impurity is recognized by the United States Pharmacopeia (USP).[5]

The formation of this impurity involves the substitution of the (2,6-dimethylphenoxy)acetyl group on the primary amine of the lopinavir backbone and the valine-derived side chain with two valinate groups.

Based on its chemical structure, the molecular formula of Lopinavir N2,N5-divalinate is C36H52N6O5.[5] This composition leads to a calculated molecular weight of 648.84 g/mol .[5]

For comparative purposes, the key molecular data for lopinavir and its N2,N5-divalinate impurity are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
LopinavirC37H48N4O5628.80[4][6][7]
Lopinavir N2,N5-divalinateC36H52N6O5648.84[5]

Analytical Strategy: A Self-Validating Approach to Impurity Identification

The cornerstone of a trustworthy analytical protocol is its inherent self-validating nature. For the characterization of Lopinavir N2,N5-divalinate, a multi-faceted approach leveraging liquid chromatography coupled with mass spectrometry (LC-MS) is the industry standard.[8] This technique provides both chromatographic separation and mass-based identification, offering a high degree of specificity and sensitivity.

Experimental Workflow: LC-MS for Impurity Profiling

The following workflow outlines a systematic approach to the identification and characterization of the Lopinavir N2,N5-divalinate impurity.

G cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis & Characterization prep_sample Prepare Lopinavir API Solution (e.g., 1 mg/mL in Acetonitrile/Water) lc_injection Inject Sample and Standard prep_sample->lc_injection prep_standard Prepare Lopinavir N2,N5-divalinate Reference Standard Solution (if available) prep_standard->lc_injection lc_column Select Reversed-Phase Column (e.g., C18, 250 x 4.6 mm, 5 µm) lc_mobile Establish Gradient Elution Mobile Phase A: 0.02 M KH2PO4 (pH 2.5) Mobile Phase B: Acetonitrile lc_column->lc_mobile lc_mobile->lc_injection lc_detection PDA/UV Detection (e.g., 210 nm) lc_injection->lc_detection ms_ionization Electrospray Ionization (ESI) (Positive Mode) lc_detection->ms_ionization data_rrt Determine Relative Retention Time (RRT) of the impurity peak lc_detection->data_rrt ms_fullscan Full Scan MS Analysis (m/z range covering both Lopinavir and the impurity) ms_ionization->ms_fullscan ms_fragmentation Tandem MS (MS/MS) Fragmentation of the [M+H]+ ion of the impurity ms_fullscan->ms_fragmentation data_mass Confirm Molecular Weight from Full Scan MS Data ms_fullscan->data_mass data_structure Propose Fragmentation Pathway and Confirm Structure with MS/MS Data ms_fragmentation->data_structure data_rrt->data_mass data_mass->data_structure

Sources

Protocols & Analytical Methods

Method

Synthesis of Lopinavir N2,N5-divalinate reference standard

Application Note: Synthesis of Lopinavir N2,N5-Bis(L-Valyl) Reference Standard Part 1: Introduction & Strategic Context In the asymmetric synthesis of the HIV protease inhibitor Lopinavir , the control of regiochemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Lopinavir N2,N5-Bis(L-Valyl) Reference Standard

Part 1: Introduction & Strategic Context

In the asymmetric synthesis of the HIV protease inhibitor Lopinavir , the control of regiochemistry on the pseudo-C2-symmetric core diamine is a Critical Process Parameter (CPP).[1] The core intermediate, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol , possesses two amine sites (N2 and N5) with similar nucleophilicity.[1]

The standard manufacturing process requires desymmetrization: one amine couples with a valine-derived cyclic urea, while the other couples with a (2,6-dimethylphenoxy)acetyl moiety.[1] A major failure mode in this sequence is the symmetric double acylation , leading to bis-substituted impurities.

This Application Note details the synthesis of the N2,N5-divalinate reference standard (specifically, the N,N’-bis(L-valyl) derivative of the core diamine).[1] This compound serves as a critical System Suitability Standard for HPLC monitoring, allowing process chemists to quantify the "double-valine" impurity formed during the initial coupling steps.

Part 2: Synthesis Protocol

Retrosynthetic Logic

The synthesis utilizes a "brute-force" symmetric coupling strategy to ensure complete conversion of the core diamine to the bis-valyl species, avoiding the formation of the mono-substituted product desired in the actual drug synthesis.[1]

  • Target Molecule: (2S,3S,5S)-2,5-bis((S)-2-amino-3-methylbutanamido)-1,6-diphenylhexan-3-ol.[1]

  • Starting Material: (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (Lopinavir Core).[1]

  • Reagent: N-Cbz-L-Valine (Z-Val-OH) or N-Boc-L-Valine.[1] Note: We will use Cbz protection for robust UV detection during intermediate purification, followed by hydrogenolysis if the free amine is required.

Reagents & Stoichiometry
ComponentRoleEquiv.Mol. Wt.Amount (Example)
Lopinavir Core Diamine Substrate1.0284.4010.0 g
N-Cbz-L-Valine Reagent2.5251.2822.1 g
EDC[1]·HCl Coupling Agent3.0191.7020.2 g
HOBt (anhydrous) Additive3.0135.1214.2 g
DIPEA Base6.0129.2427.2 g (36.7 mL)
DMF SolventN/AN/A100 mL
Step-by-Step Methodology

Step 1: Activation of Valine (Pre-activation) [1]

  • Charge a 500 mL 3-neck Round Bottom Flask (RBF) with N-Cbz-L-Valine (22.1 g) and DMF (80 mL).

  • Cool the solution to 0–5 °C using an ice/water bath.

  • Add HOBt (14.2 g) and EDC·HCl (20.2 g) in single portions.

  • Stir for 30 minutes at 0–5 °C to form the active ester. Expert Insight: Pre-activation minimizes racemization of the sensitive Valine stereocenter.

Step 2: Coupling Reaction

  • In a separate vessel, dissolve the Lopinavir Core Diamine (10.0 g) in DMF (20 mL) and DIPEA (36.7 mL).

  • Add the amine solution dropwise to the activated valine mixture over 20 minutes, maintaining internal temperature < 10 °C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

  • Stir for 12–16 hours.

  • IPC (In-Process Control): Check by HPLC. The limit for mono-acylated intermediate should be < 0.5%.[1] If high, add 0.2 eq of activated valine and stir for 2 hours.

Step 3: Workup & Isolation [1]

  • Quench the reaction by pouring into cold 5% NaHCO₃ solution (500 mL) under rapid stirring. The product typically precipitates as a white/off-white solid.[1]

  • Filter the solids and wash with water (3 x 100 mL) to remove residual DMF and urea byproducts.

  • Dissolve the wet cake in Ethyl Acetate (300 mL).

  • Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine/DIPEA, followed by Brine (100 mL).[1]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Deprotection (Hydrogenolysis) - Optional if Free Amine Required [1]

  • Dissolve the Cbz-protected intermediate (approx. 25 g) in Methanol (250 mL).

  • Add 10% Pd/C (2.5 g, 50% wet).

  • Hydrogenate at 40 psi H₂ pressure for 4–6 hours at 25 °C.

  • Filter catalyst through Celite.

  • Concentrate filtrate to obtain the crude N2,N5-divalinate .

Step 5: Final Purification (Flash Chromatography)

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: DCM:MeOH:NH₄OH (90:10:1).[1]

  • Yield Target: 75–85% overall.

  • Characterization: 1H NMR (DMSO-d6) should show disappearance of aromatic Cbz protons (if deprotected) and integration of 12 methyl protons (from two Valine isopropyl groups).[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways in Lopinavir synthesis and the specific isolation of the N2,N5-Divalinate standard.

Lopinavir_Impurity_Pathway Core Core Diamine (N2, N5 free) Mono Mono-Valyl Intermediate (Desired Path) Core->Mono 1.0 eq Valine (Controlled) BisVal N2,N5-Divalinate (Symmetric Impurity) TARGET STANDARD Core->BisVal >2.0 eq Valine (Over-reaction) Val Activated Valine (Excess) Phenoxy Phenoxyacetyl Chloride Lopinavir Lopinavir API (Asymmetric) Mono->Lopinavir Phenoxyacetyl Cl Mono->BisVal Excess Valine (Side Reaction)

Caption: Synthesis pathway showing the deliberate generation of the Symmetric N2,N5-Divalinate impurity (Black Node) versus the desired asymmetric Lopinavir pathway.

Part 4: Analytical Validation (Self-Validating System)

To ensure this protocol produces a valid reference standard, the following orthogonal checks must be performed:

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]+: Calculate based on Cbz-protected or free amine.

    • Free Base Formula: C₂₈H₄₂N₄O₃ (approx MW 482.6 g/mol ).[1]

    • Diagnostic: Look for the "half-mass" fragment in MS/MS due to the pseudo-symmetry of the molecule, distinct from the asymmetric fragmentation of Lopinavir.[1]

  • NMR Regiochemistry Check:

    • In Lopinavir (asymmetric), the H-2 and H-5 protons of the hexanol core have distinct chemical shifts.[1]

    • In the N2,N5-divalinate (symmetric), H-2 and H-5 should appear as a simplified, overlapping multiplet (or very close doublets) due to the restoration of C2-symmetry (or pseudo-symmetry depending on the core stereochemistry). This symmetry is the primary confirmation of bis-substitution.[1]

  • Chiral Purity:

    • Use a Chiralpak AD-H column (Hexane:IPA) to ensure no racemization of the Valine occurred during the EDC coupling.[1] The presence of D-Valine diastereomers would render the standard invalid for precise impurity quantification.[1]

References

  • Stoner, E. J., et al. (2000).[2][3] "Process Research and Development of the HIV Protease Inhibitor Lopinavir (ABT-378)." Organic Process Research & Development, 4(4), 264–269.[1][2][3] [Link][1]

  • Reddy, A. V. R., et al. (2015).[4][5] "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Scientia Pharmaceutica, 83(1), 49–63.[1][4] [Link]

  • Kellow, R., & Matziari, M. (2019).[6] "Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor." Journal of Materials Science and Chemical Engineering, 7, 36-41.[1][6] [Link]

Sources

Application

Application Note: A Systematic Approach to the Isolation and Characterization of N2,N5-divalinate Impurity from Lopinavir Mother Liquor

Abstract This application note provides a comprehensive, field-proven protocol for the successful isolation and structural elucidation of the N2,N5-divalinate process-related impurity from complex Lopinavir mother liquor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the successful isolation and structural elucidation of the N2,N5-divalinate process-related impurity from complex Lopinavir mother liquor. Lopinavir, a critical HIV protease inhibitor, must adhere to stringent purity specifications.[1][2] The presence of process-related impurities, even at low levels, necessitates their isolation for use as reference standards in analytical method validation and for toxicological evaluation, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6] This guide moves beyond a simple recitation of steps, delving into the strategic rationale behind each phase of the workflow—from initial mother liquor treatment and enrichment to final high-resolution purification by preparative HPLC and definitive structural characterization.

Introduction: The Imperative of Impurity Profiling

Lopinavir, chemically (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, is a cornerstone of antiretroviral therapy.[1][7] Its multi-step synthesis, however, can lead to the formation of various related substances.[1][8][9] According to ICH guideline Q3A(R2), impurities in a new drug substance present at levels above the identification threshold (typically ≥0.10%) must be structurally characterized.[3][4][5][10]

The N2,N5-divalinate impurity, (2S,2'S)-N,N'-((2S,3S,5S)-3-hydroxy-1,6-diphenylhexane-2,5-diyl)bis(3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide), is a potential process-related impurity.[11] Its formation can be hypothesized to occur during the coupling of the diamine intermediate with the valine-derived side chain, where a double condensation occurs instead of the desired mono-condensation. Understanding and controlling such impurities is paramount for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

The Challenge of the Mother Liquor Matrix

The mother liquor from API crystallization is a uniquely challenging starting material. It is, by definition, an impurity-enriched source, but it is also characterized by:

  • High API Concentration: Saturating levels of Lopinavir can cause significant interference, column overloading, and masking of trace impurities.

  • Complex Mixture: It contains a spectrum of other process-related impurities, unreacted starting materials, reagents, and residual solvents.

  • Variable Composition: The exact impurity profile can vary between batches, requiring a robust and adaptable isolation strategy.

This protocol is designed to systematically deconstruct this complexity to achieve the isolation of the target impurity with high purity and yield.

Strategic Isolation Workflow

A multi-stage strategy is essential for efficiently navigating the complex mother liquor matrix. The workflow is designed to progressively enrich the target impurity while removing the bulk API and other interfering substances before committing to high-resolution preparative chromatography.

G cluster_0 Phase 1: Enrichment cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation ML Lopinavir Mother Liquor (High API, Multiple Impurities) EXT Liquid-Liquid Extraction (Solvent Partitioning) ML->EXT Initial Cleanup ENRICH Enriched Organic Phase (Reduced API, Concentrated Impurities) EXT->ENRICH Phase Separation FLASH Flash Chromatography (Coarse Separation) ENRICH->FLASH To Purification FRAC Impurity-Rich Fractions (Target > 50% Purity) PREP Preparative HPLC (High-Resolution Separation) FRAC->PREP Fine-Tuning ISO Isolated N2,N5-divalinate (Purity > 95%) PREP->ISO Fraction Collection CHAR Structural Elucidation (NMR, MS, FTIR) ISO->CHAR To Validation STD Qualified Reference Standard CHAR->STD Confirmation

Figure 1: Overall workflow for impurity isolation from mother liquor.

Detailed Experimental Protocols

Disclaimer: All experimental work should be conducted in a controlled laboratory environment with appropriate personal protective equipment (PPE). Solvents should be of HPLC or analytical grade.

Protocol 1: Analytical HPLC Method for In-Process Control

Before commencing preparative work, a robust analytical method is required to identify and track the N2,N5-divalinate impurity. This method will be used to analyze the initial mother liquor and all subsequent fractions.[9][12]

Rationale: A validated, high-resolution analytical method is the cornerstone of the entire process. It provides the necessary data to make informed decisions at each stage, from pooling fractions to assessing the final purity. The choice of a C18 column is standard for retaining moderately non-polar to polar compounds like Lopinavir and its impurities.[2] A phosphate buffer provides pH control for reproducible retention times, and a gradient elution is necessary to resolve the complex mixture of impurities.[9]

Parameter Condition
Column YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.5 with o-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
40
45
46
55
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detector PDA/UV at 210 nm
Injection Volume 10 µL

Table 1: Analytical HPLC Method Parameters.[9]

Protocol 2: Pre-treatment and Enrichment via Liquid-Liquid Extraction (LLE)

Objective: To remove the bulk of the highly concentrated Lopinavir API and other polar/ionic species from the mother liquor.

Rationale: LLE is a rapid and effective first-pass technique to reduce the complexity of the sample loaded onto a chromatographic system. By exploiting differences in solubility and polarity between the API and the target impurity, we can achieve significant enrichment. Ethyl acetate is a versatile solvent that provides good solubility for the target impurity while allowing for partitioning away from more polar components. A basic wash with sodium bicarbonate solution is used to remove acidic reagents, followed by a brine wash to remove residual water and salts.

Procedure:

  • Sample Preparation: Take 100 mL of the Lopinavir mother liquor and dilute it with 200 mL of Ethyl Acetate in a 1 L separatory funnel.

  • Aqueous Wash: Add 100 mL of deionized water, shake vigorously for 2 minutes, and allow the layers to separate. Discard the lower aqueous layer.

  • Base Wash: Add 100 mL of 5% w/v Sodium Bicarbonate (NaHCO₃) solution. Shake gently, venting frequently to release any evolved gas. Allow layers to separate and discard the aqueous layer.

  • Brine Wash: Add 100 mL of saturated Sodium Chloride (NaCl) solution, shake for 1 minute, and discard the aqueous layer.[1]

  • Drying & Concentration: Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 40°C to obtain a viscous residue.

  • Verification: Dissolve a small amount of the residue in the mobile phase and analyze using the analytical HPLC method (Protocol 3.1) to confirm the enrichment of the N2,N5-divalinate peak relative to the Lopinavir peak.

Protocol 3: High-Resolution Purification by Preparative HPLC

Objective: To isolate the N2,N5-divalinate impurity from the enriched fraction with a purity of >95%.

Rationale: Preparative HPLC is the definitive technique for isolating impurities in the pharmaceutical industry due to its high resolving power.[13] The method is scaled up from the analytical method, with adjustments to the gradient and flow rate to accommodate the larger column dimensions and higher sample load. A mass-directed system is highly recommended as it allows for the specific collection of fractions containing the ion with the correct mass-to-charge ratio (m/z) for the target impurity, significantly improving efficiency and reducing the need for extensive post-run analysis.[14]

Procedure:

  • System Preparation:

    • Column: C18, 10 µm particle size (e.g., 250 x 21.2 mm).

    • Mobile Phase: Use the same mobile phases as the analytical method, ensuring large volumes are prepared.

    • System: A preparative HPLC system equipped with a UV detector and, ideally, a mass spectrometer for mass-directed fractionation.

  • Sample Preparation: Dissolve the entire residue from Protocol 3.2 in a minimal amount of a strong solvent (e.g., Dimethylformamide) and then dilute with the initial mobile phase composition (70:30 A:B) until fully dissolved. Filter the solution through a 0.45 µm filter.

  • Method Parameters:

    • Flow Rate: 18-22 mL/min (adjust based on column dimensions and pressure limits).

    • Gradient: Adapt the analytical gradient to the preparative scale. A common strategy is to create a shallower gradient around the elution time of the target impurity to maximize resolution.

    • Loading: Perform an initial small-scale run to determine the retention time. Then, inject larger volumes (e.g., 1-5 mL per run) for purification. This may require stacked injections for larger quantities.[15]

  • Fraction Collection:

    • UV-Triggered: Set the detector to collect fractions based on the UV signal corresponding to the target peak.

    • Mass-Directed (Preferred): Set the mass spectrometer to trigger collection upon detection of the protonated molecular ion [M+H]⁺ for N2,N5-divalinate Lopinavir (Expected m/z = 649.8).[11]

  • Post-Collection Analysis: Analyze each collected fraction using the analytical HPLC method (Protocol 3.1) to assess purity.

  • Pooling and Solvent Removal: Pool all fractions with a purity of >95%. Remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure impurity as a solid powder.

Structural Elucidation and Confirmation

The identity and structure of the isolated compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Rationale: Orthogonal analytical techniques are required for definitive proof of structure. Mass spectrometry provides molecular weight and fragmentation data, while NMR provides detailed information about the carbon-hydrogen framework and connectivity, allowing for unambiguous assignment of the structure.[1][9]

G cluster_0 Spectroscopic Analysis IMP Isolated Impurity (>95% Pure) MS LC-MS / HRMS (Molecular Weight & Formula) IMP->MS Mass Verification NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) IMP->NMR Structural Backbone FTIR FTIR Spectroscopy (Functional Groups) IMP->FTIR Group Confirmation CONF Confirmed Structure: N2,N5-divalinate Lopinavir MS->CONF NMR->CONF FTIR->CONF

Figure 2: Workflow for structural elucidation of the isolated impurity.

Technique Expected Result for N2,N5-divalinate Lopinavir
LC-MS [M+H]⁺ ion at m/z ≈ 649.8
HRMS Calculated exact mass for C₃₆H₅₃N₆O₅⁺: 649.4072. Measured mass should be within ± 5 ppm.
¹H NMR Absence of the (2,6-dimethylphenoxy)acetyl group signals. Presence of signals corresponding to two (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide moieties. Characteristic signals for the core (2S,3S,5S)-3-hydroxy-1,6-diphenylhexane backbone will be present.
¹³C NMR Signal count consistent with the proposed structure (C₃₆H₅₂N₆O₅).
FTIR (KBr) Presence of characteristic absorptions for O-H (hydroxyl), N-H (amide), C=O (amide and urea), and aromatic C-H stretches.

Table 2: Summary of expected analytical data for structural confirmation.

Conclusion

This application note details a robust and systematic methodology for the isolation of the N2,N5-divalinate impurity from a complex Lopinavir mother liquor. By employing a logical sequence of sample enrichment, preparative HPLC, and rigorous spectroscopic analysis, researchers can successfully obtain a high-purity reference standard. This standard is indispensable for the development and validation of routine quality control methods, ensuring that Lopinavir API meets the stringent safety and quality standards required for pharmaceutical use.

References

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. [Link]

  • Neopharm Labs. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Neopharm Labs. [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Reddy, A.V.R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. MDPI. [Link]

  • Reddy, A.V.R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. ResearchGate. [Link]

  • Reddy, A.V.R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. [Link]

  • Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430-1440. [Link]

  • Semantic Scholar. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Semantic Scholar. [Link]

  • Diehl, D., et al. (2026). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. RJPT. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Emery Pharma. (n.d.). Preparative Liquid Chromatography (Prep-LC) Purification Services. Emery Pharma. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. EMA. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Pharmaffiliates. (n.d.). Lopinavir-impurities. Pharmaffiliates. [Link]

  • Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Neopharm Labs. [Link]

  • Smith, A. (2013). Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. International Journal of Drug Development & Research. [Link]

  • Ayeen, F. Q., Yasmeen, R., & Badar, H. (2019). Development and Validation of RP-HPLC Method for Determination of Ritonavir and Lopinavir. Research Journal of Pharmacy and Technology. [Link]

  • Global Substance Registration System. (n.d.). LOPINAVIR DIVALINATE. gsrs.ncats.nih.gov. [Link]

  • Veeprho. (n.d.). Lopinavir Impurities and Related Compound. Veeprho. [Link]

Sources

Method

Application Note: Elucidating the Fragmentation Pattern of a Lopinavir Bis-Valine Impurity by LC-MS/MS

Introduction Lopinavir is a critical antiretroviral agent, belonging to the protease inhibitor class, used in the management of Human Immunodeficiency Virus (HIV) infection.[1][2] The therapeutic efficacy and safety of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lopinavir is a critical antiretroviral agent, belonging to the protease inhibitor class, used in the management of Human Immunodeficiency Virus (HIV) infection.[1][2] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate the identification and characterization of impurities present at levels of 0.1% or higher.[1] During the synthesis and storage of lopinavir, various related substances and degradation products can emerge, necessitating robust analytical methods for their detection and structural elucidation.[2][3][4]

This application note presents a detailed protocol and theoretical analysis for the characterization of a potential process-related impurity of lopinavir, a hypothetical "bis-valine" adduct, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Such an impurity could arise from the reaction of lopinavir's reactive functional groups with residual valine, an amino acid that may be used in related synthetic steps or be present as a raw material impurity. Understanding the fragmentation pattern of this and other potential impurities is paramount for developing effective analytical control strategies in drug manufacturing.[3] This guide is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of pharmaceuticals.

Principles of LC-MS/MS for Structural Elucidation

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[5] For the structural elucidation of unknown compounds, such as drug impurities, LC-MS/MS provides critical information on both the molecular weight and the chemical structure. In tandem mass spectrometry, a precursor ion (typically the protonated molecule, [M+H]+) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.[6][7] The resulting fragmentation pattern serves as a "fingerprint" that can be used to deduce the structure of the original molecule.[8]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the analysis of the lopinavir bis-valine impurity.

Sample Preparation

A stock solution of the lopinavir active pharmaceutical ingredient (API) containing the suspected bis-valine impurity is prepared by dissolving 1 mg of the solid material in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. The solution is then further diluted to a final concentration of approximately 10 µg/mL with the initial mobile phase conditions to ensure compatibility with the LC system.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) is suitable for the separation of lopinavir and its related impurities.[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 40% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 40% B.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: A tandem mass spectrometer (e.g., a triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is selected as lopinavir and its amino acid-containing impurities are expected to readily form protonated molecules.[9][10]

  • Capillary Voltage: 4.5 kV.

  • Source Temperature: 350°C.

  • Gas Flow: Sheath gas and auxiliary gas flows are optimized to ensure efficient desolvation and ion transfer.

  • Scan Mode: Full scan MS is initially performed to identify the m/z of the precursor ion of the bis-valine impurity. Subsequently, a product ion scan (MS/MS) is conducted on the identified precursor ion to obtain its fragmentation pattern.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 15-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Results and Discussion: Predicted Fragmentation Pattern of Lopinavir Bis-Valine Impurity

Hypothesized Structure and Precursor Ion

For the purpose of this application note, we hypothesize the formation of a lopinavir bis-valine impurity where two valine molecules have formed ester and amide linkages with the hydroxyl and secondary amine groups of lopinavir, respectively. The structure of lopinavir is C37H48N4O5 with a molecular weight of 628.8 g/mol .[4] Valine has a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol . The formation of two covalent bonds with the loss of two water molecules (18.02 g/mol each) would result in a net addition of (2 * 117.15) - (2 * 18.02) = 198.26 g/mol to the lopinavir molecule.

  • Molecular Weight of Lopinavir: 628.80 g/mol

  • Molecular Weight of Lopinavir Bis-Valine Impurity: 628.80 + 198.26 = 827.06 g/mol

  • Expected [M+H]+ Precursor Ion (m/z): 828.07

Predicted Fragmentation Pathway

The fragmentation of the lopinavir bis-valine impurity under CID is predicted to occur at the newly formed, labile ester and amide bonds, as well as at other characteristic cleavage points within the lopinavir core structure. The fragmentation of lopinavir itself is known to produce a major product ion at m/z 447.1.[10][11]

Key Predicted Fragment Ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Description of Neutral Loss/Fragment
828.1729.0Loss of a valine residue from the ester linkage (C5H9NO)
828.1629.5Loss of both valine residues
828.1447.3Cleavage within the lopinavir core, analogous to the fragmentation of lopinavir itself.[10][11]
828.1200.1Formation of the protonated valine-modified pyrimidinone moiety
828.1118.1Protonated valine

The proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway precursor Lopinavir Bis-Valine [M+H]+ = 828.1 fragment1 m/z 729.0 precursor->fragment1 - Valine (ester) fragment2 m/z 629.5 precursor->fragment2 - 2x Valine fragment3 m/z 447.3 precursor->fragment3 Core Cleavage fragment4 m/z 200.1 precursor->fragment4 Side Chain Cleavage fragment5 m/z 118.1 precursor->fragment5 Valine Fragment fragment2->fragment3 Core Cleavage

Caption: Proposed fragmentation pathway of the lopinavir bis-valine impurity.

The initial loss of a valine residue from the more labile ester linkage is a highly probable fragmentation event. Subsequent loss of the second valine from the amide bond would lead to the protonated lopinavir molecule at m/z 629.5. Further fragmentation of this ion would then follow the known fragmentation pathway of lopinavir, yielding the characteristic product ion at m/z 447.3.[10][11] The presence of ions corresponding to the valine-modified side chain (m/z 200.1) and protonated valine (m/z 118.1) would provide strong evidence for the proposed structure of the impurity.

Workflow for Impurity Identification

The logical workflow for the identification and characterization of the lopinavir bis-valine impurity is as follows:

Workflow start Sample Preparation lc_separation LC Separation start->lc_separation ms_full_scan Full Scan MS Analysis lc_separation->ms_full_scan precursor_id Identify Precursor Ion (m/z 828.1) ms_full_scan->precursor_id msms_scan Product Ion Scan (MS/MS) precursor_id->msms_scan fragmentation_analysis Analyze Fragmentation Pattern msms_scan->fragmentation_analysis structure_elucidation Elucidate Impurity Structure fragmentation_analysis->structure_elucidation end Confirmation structure_elucidation->end

Caption: Experimental workflow for impurity identification.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the identification and structural elucidation of a potential lopinavir bis-valine impurity using LC-MS/MS. The detailed experimental protocol and the predicted fragmentation pattern offer a robust starting point for analytical scientists tasked with impurity profiling of lopinavir. By understanding the fragmentation behavior of potential impurities, more targeted and sensitive analytical methods can be developed to ensure the quality, safety, and efficacy of lopinavir drug products. The principles outlined here can be adapted for the characterization of other process-related impurities and degradation products of lopinavir and other pharmaceutical compounds.

References

  • Lipiński M, Bielawski KP, Słomińska EM, Smoleński RT. Simultaneous determination of lopinavir, saquinavir and ritonavir in human plasma using liquid chromatography – ion trap mass spectrometry. Eur J Transl Clin Med. 2021;4(2):60-67. [Link]

  • Reddy, G. S., et al. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. 2013;81(3):697-709. [Link]

  • Cutler, C., et al. Activity-based mass spectrometric characterization of proteases and inhibitors in human saliva. Journal of Proteome Research. 2007;6(12):4746-4754. [Link]

  • Li, W., et al. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma]. Se Pu. 2010;28(2):166-170. [Link]

  • ResearchGate. Mass spectra of lopinavir. Molecular mass: 629.5 m/z and fragment mass: 183.3 m/z. [Link]

  • Song, B., et al. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy. 2014;58(6):3147-3154. [Link]

  • Lipiński, M., et al. Simultaneous determination of lopinavir, saquinavir and ritonavir in human plasma using liquid chromatography – ion trap mass spectrometry. European Journal of Translational and Clinical Medicine. 2021;4(2):60-67. [Link]

  • Veeprho. Lopinavir Impurities and Related Compound. [Link]

  • de Oliveira, A. R. M., et al. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. Journal of Pharmaceutical and Biomedical Analysis. 2021;201:114115. [Link]

  • Temghare, G. A., et al. Rapid and Sensitive Method for Quantitative Determination of Lopinavir and Ritonavir in Human Plasma by Liquid Chromatography. International Journal of ChemTech Research. 2011;3(1):223-230. [Link]

  • Cydzik-Kwiatkowska, A., et al. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. 2021;26(22):6989. [Link]

  • Amani, S., et al. LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. Indian Journal of Pharmaceutical Education and Research. 2024;58(1s):s293-s301. [Link]

  • Pharmaffiliates. Lopinavir-impurities. [Link]

  • Request PDF. Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. [Link]

  • ResearchGate. Purification and MS analysis of serine protease inhibitors attached to... [Link]

  • Chu, Y. H., et al. Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Proceedings of the National Academy of Sciences. 1996;93(20):10785-10790. [Link]

  • Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples. Proteome Science. 2008;6:11. [Link]

  • Mascot help: Peptide fragmentation. [Link]

  • Genosphere Biotechnologies. Mass Spectrum - Custom peptides. [Link]

  • Loo, J. A., et al. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... Analytical chemistry. 1989;61(18):1954-1960. [Link]

  • ChemWhat. Lopinavir EP Impurity A CAS#: 192726-05-9. [Link]

Sources

Application

Preparation of Lopinavir N2,N5-divalinate impurity standard solution

Application Note: Preparation and Standardization of Lopinavir N2,N5-Divalinate Impurity Reference Solution Strategic Overview In the development of antiretroviral protease inhibitors like Lopinavir, impurity profiling i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Standardization of Lopinavir N2,N5-Divalinate Impurity Reference Solution

Strategic Overview

In the development of antiretroviral protease inhibitors like Lopinavir, impurity profiling is critical for regulatory compliance (ICH Q3A/Q3B). The N2,N5-divalinate impurity represents a specific, likely symmetrical, process-related byproduct where the valine-derived side chain (2-(2-oxo-1,3-diazinan-1-yl)butanamide) reacts at both amine positions of the central hydroxyethylene core, displacing or competing with the expected 2,6-dimethylphenoxyacetyl moiety.

Because Lopinavir and its analogs are peptidomimetics with low aqueous solubility and high lipophilicity, the preparation of stable, homogenous standard solutions requires precise solvent selection and handling to prevent precipitation or degradation. This protocol outlines a robust, self-validating methodology for preparing a calibration-grade standard solution for LC-MS or HPLC analysis.

Chemical Basis & Solubility Profile

Understanding the physicochemical nature of the analyte is the prerequisite for a successful protocol.

  • Analyte: Lopinavir N2,N5-divalinate Impurity.[1][2]

  • Nature: Highly lipophilic peptidomimetic.

  • Solubility Challenges: Practically insoluble in water; soluble in Methanol (MeOH), Ethanol, and DMSO.

  • Stability Risk: Susceptible to hydrolysis at the amide bonds under extreme pH; hygroscopic solid.

Solvent Selection Logic:

  • Primary Solvent (Stock): Methanol (LC-MS Grade) . Methanol is chosen over Acetonitrile for the stock solution because Lopinavir derivatives often exhibit better thermodynamic solubility in alcohols, reducing the risk of "crashing out" upon cold storage.

  • Diluent (Working): 50:50 Methanol:Water (or matching the mobile phase initial conditions). This ensures the analyte remains in solution while preventing peak distortion (solvent effects) during injection.

Protocol: Preparation of Stock Standard Solution (1.0 mg/mL)

Objective: Prepare a primary stock solution of Lopinavir N2,N5-divalinate at a concentration of 1.0 mg/mL.

Materials Required:
  • Reference Standard: Lopinavir N2,N5-divalinate (Certified Reference Material, e.g., from LGC Standards or equivalent).

  • Solvent: Methanol (LC-MS Grade).

  • Glassware: 10 mL Amber Volumetric Flask (Class A), low-actinic to protect from photodegradation.

  • Equipment: Analytical Balance (readability 0.01 mg), Sonicator with temperature control.

Step-by-Step Methodology:
  • Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening.

    • Why? Opening a cold vial causes condensation, introducing moisture that alters the weighing accuracy and may degrade the hygroscopic solid.

  • Weighing (Gravimetric):

    • Place a clean, dry weighing boat on the balance and tare.

    • Accurately weigh 10.00 mg ± 0.1 mg of the Lopinavir N2,N5-divalinate solid.

    • Record the exact weight (

      
      ).
      
  • Transfer & Dissolution:

    • Quantitatively transfer the solid into the 10 mL amber volumetric flask.

    • Rinse the weighing boat 3 times with approx. 1 mL of Methanol, adding rinses to the flask.

    • Fill the flask to approx. 80% volume with Methanol.

  • Sonication:

    • Sonicate the flask for 5–10 minutes. Maintain water bath temperature < 30°C.

    • Visual Check: Ensure no particulates remain. The solution must be optically clear.

  • Final Volume Adjustment:

    • Allow the flask to return to room temperature (sonication generates heat, expanding the solvent).

    • Dilute to the mark with Methanol. Stopper and invert 10 times to mix.

  • Labeling:

    • Label as "Stock Solution A - 1.0 mg/mL". Include Date, Operator, and Expiry (typically 1 month at -20°C).

Protocol: Working Standard & Serial Dilution

Objective: Prepare a working standard suitable for HPLC/UPLC calibration (e.g., 50 µg/mL).

Dilution Scheme:
Solution IDSourceVolume Taken (

)
DiluentFinal Volume (

)
Final Conc.
Stock A Solid10 mgMeOH10 mL1000 µg/mL
WS-1 Stock A1.0 mLMobile Phase A20 mL50 µg/mL
WS-2 WS-15.0 mLMobile Phase A10 mL25 µg/mL

*Diluent Note: Use the initial mobile phase composition (e.g., 50:50 ACN:Buffer or MeOH:Water) to align with the chromatography.

Procedure:
  • Pipette 1.0 mL of Stock A into a 20 mL volumetric flask.

  • Add approx. 10 mL of Diluent. Swirl gently.

    • Caution: If using a high-water diluent, add it slowly to prevent precipitation of the lipophilic impurity. If cloudiness appears, increase the organic ratio of the diluent.

  • Dilute to volume with Diluent. Mix well.

  • Filter a portion through a 0.22 µm PTFE syringe filter into an HPLC vial. (PTFE is required; Nylon may adsorb peptidomimetics).

Quality Control & Self-Validation

To ensure the trustworthiness of the standard preparation, perform the following "Check Standard" verification.

The "Bracketing" Check: Prepare a second, independent stock solution (Stock B) weighing a different amount (e.g., 5.0 mg).[3] Dilute to the same target working concentration (50 µg/mL). Inject both Stock A-derived and Stock B-derived standards.

  • Acceptance Criteria: The Response Factor (Area/Concentration) of Solution A vs. Solution B must agree within ± 2.0% .

Workflow Visualization

The following diagram illustrates the critical path for the preparation and validation of the standard solution.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Dilution & QC Start Equilibrate Standard (20-25°C, 30 min) Weigh Weigh 10 mg ± 0.1 mg (Gravimetric Record) Start->Weigh Dissolve Dissolve in MeOH (Sonicate 5-10 min) Weigh->Dissolve StockA Stock Solution A (1.0 mg/mL) Dissolve->StockA Dilute Dilute to Working Conc. (e.g., 50 µg/mL in Mobile Phase) StockA->Dilute Aliquot Transfer Filter Filter (0.22 µm PTFE) Dilute->Filter Inject HPLC/UPLC Injection Filter->Inject Check Prepare Independent Stock B (Validation) Check->Inject Compare RF (±2%)

Caption: Figure 1: Critical workflow for Lopinavir impurity standard preparation, including independent validation step.

Troubleshooting & Stability Notes

  • Precipitation: If the working standard becomes cloudy upon adding the aqueous diluent, the impurity is crashing out.

    • Solution: Increase the organic modifier (Methanol) in the diluent to 60% or 70%.

  • Peak Broadening: If the HPLC peak is split or broad, the solvent strength of the sample is likely higher than the mobile phase.

    • Solution: Reduce the injection volume (e.g., from 10 µL to 2 µL) or match the sample solvent exactly to the initial mobile phase.

  • Adsorption: Lopinavir impurities can stick to glass. Use silanized glassware or high-quality polypropylene vials if recovery is low at low concentrations (< 1 µg/mL).

References

  • LGC Standards. Lopinavir N2,N5-Divalinate Impurity Reference Material. Retrieved from

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Lopinavir Monograph 2414. Retrieved from

  • BroadBio. Lopinavir Impurity Standards List. Retrieved from

Sources

Method

Chromatographic conditions for Lopinavir symmetrical impurities

Application Note: Chromatographic Isolation & Profiling of Lopinavir Symmetrical Impurities Abstract The synthesis of Lopinavir (LPV), a peptidomimetic HIV protease inhibitor, involves a complex coupling of a chiral "cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation & Profiling of Lopinavir Symmetrical Impurities

Abstract

The synthesis of Lopinavir (LPV), a peptidomimetic HIV protease inhibitor, involves a complex coupling of a chiral "core diamine" with specific side chains.[1][2] A critical challenge in LPV purity profiling is the detection of "Symmetrical Impurities" —specifically the Lopinavir Dimer and Lopinavir Diamide —which arise from the inherent symmetry of the reaction precursors or side-reactions of the 2,6-dimethylphenol starting material. This guide provides a validated, self-verifying chromatographic protocol designed to resolve these high-molecular-weight, lipophilic impurities from the active pharmaceutical ingredient (API) and its diastereomers.

Part 1: The Chemistry of Contamination

To develop a robust separation, one must understand the origin of the "symmetrical" species. Lopinavir is chemically (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide.[2][3]

The "Symmetrical" impurities generally refer to two specific process-related byproducts:

  • Lopinavir Diamide (Impurity 9): Arises when the central diamine core reacts symmetrically with two equivalents of the (2,6-dimethylphenoxy)acetic acid side chain, missing the cyclic urea differentiation.

  • Lopinavir Dimer (Impurity 7): Originates from the oxidative coupling of the 2,6-dimethylphenol raw material, forming a tetramethylbiphenyl ether linkage that propagates through the synthesis.

These impurities are structurally massive (MW > 800-900 Da) and highly lipophilic, often eluting late in the chromatogram. Their separation requires a method that balances high retentivity (to resolve isomers) with strong elution power (to elute the dimers).

Impurity Formation Pathway[2]

LopinavirImpurityPathways Start Precursors Core Diamine Core (Chiral Center) Start->Core Phenol 2,6-Dimethylphenol Start->Phenol LPV LOPINAVIR (API) Core->LPV Asymmetric Coupling Diamide Symmetrical Diamide (Impurity 9) Core->Diamide Symmetric Double Coupling Phenol->LPV Ether Formation Dimer Lopinavir Dimer (Impurity 7) Phenol->Dimer Oxidative Dimerization

Figure 1: Synthetic origin of symmetrical impurities. Impurity 9 arises from symmetric acylation of the core; Impurity 7 arises from dimerization of the phenolic starting material.

Part 2: Method Development Strategy

The Stationary Phase Selection
  • Recommendation: High-Carbon Load C18 (L1).

  • Rationale: Lopinavir and its symmetrical impurities are hydrophobic. A standard C18 is necessary. However, to separate the diastereomers (which differ only in spatial arrangement), a column with high surface area and "end-capping" is critical to prevent peak tailing caused by the secondary amine and urea functionalities.

  • Specific Choice: YMC-Pack ODS-AQ or Waters XBridge BEH C18. These columns resist pore collapse under the high aqueous conditions required at the start of the gradient.

pH Control (The Critical Variable)
  • Target pH: 2.5 ± 0.1.

  • Mechanism: Lopinavir contains basic nitrogen atoms. At neutral pH, silanol groups on the silica support are ionized (

    
    ), leading to ionic interactions with the protonated drug (tailing). At pH 2.5, silanols are suppressed (neutral 
    
    
    
    ), and the drug is fully protonated, ensuring that separation is driven purely by hydrophobic interaction (partitioning) rather than secondary ionic effects.
Thermal Modulation
  • Temperature: 45°C - 50°C.

  • Why? The symmetrical dimer impurities are bulky. At room temperature, their mass transfer into and out of the stationary phase pores is slow, leading to broad, diffuse peaks. Elevated temperature sharpens these peaks and lowers backpressure, allowing for higher flow rates.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC with PDA/UV detector (capable of gradient elution).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
  • Reference Standards: Lopinavir USP RS, Lopinavir Related Compound Mixture (containing the dimer/diamide).

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., YMC-Pack ODS-AQ or Agilent Zorbax SB-C18)
Flow Rate 1.0 mL/min (Adjust to 1.2 mL/min if backpressure permits)
Wavelength 215 nm (Primary for impurities), 260 nm (Identification)
Column Temp 50°C (Critical for peak shape of dimers)
Injection Vol 20 µL
Run Time 85 Minutes
Mobile Phase Preparation
  • Buffer (Solution A): Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.05  with dilute orthophosphoric acid. Filter through 0.45 µm membrane.
    
  • Organic (Solution B): 100% Acetonitrile (ACN).

  • Diluent: Methanol:Water (80:20 v/v).

Gradient Program

Note: The gradient is designed to hold initially to separate early eluting polar degradants, then ramp slowly to separate diastereomers, and finally ramp high to elute the lipophilic symmetrical dimers.

Time (min)Solution A (%)Solution B (%)Event
0.06535Equilibration
25.04555Linear Ramp (Elute LPV)
55.02080Shallow Ramp (Elute Diastereomers)
70.01090High Organic (Elute Dimers)
75.01090Isocratic Hold (Wash)
76.06535Return to Initial
85.06535Re-equilibration
Sample Preparation
  • Standard Stock: Accurately weigh 50 mg Lopinavir RS into a 100 mL volumetric flask. Dissolve in 10 mL Methanol; dilute to volume with Diluent.

  • Impurity Spiking: For validation, spike the stock with 0.15% (w/w) of Lopinavir Dimer and Diamide standards to confirm retention times (typically RRT ~1.2 - 1.5).

Part 4: System Suitability & Validation Logic

To ensure the method is "self-validating," the following criteria must be met before every sample set.

Decision Tree for Method Troubleshooting

MethodLogic Check System Suitability Check ResCheck Resolution (Rs) > 1.5 (LPV vs Nearest Impurity) Check->ResCheck Tailing Tailing Factor < 1.5 Check->Tailing Pass Proceed to Analysis ResCheck->Pass Yes FailRes Failure: Poor Resolution ResCheck->FailRes No Tailing->Pass Yes FailTail Failure: Peak Tailing Tailing->FailTail No Action1 Action: Decrease pH to 2.3 or Decrease Initial %B FailRes->Action1 Action2 Action: Replace Column or Check Buffer pH FailTail->Action2

Figure 2: System suitability logic flow.[4] Resolution is the primary indicator of gradient efficacy; tailing indicates pH or column age issues.

Acceptance Criteria
  • Resolution (

    
    ):  NLT 1.5 between Lopinavir and the nearest eluting "Related Compound" (usually Impurity I or Ritonavir if present).
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Lopinavir peak. (If 
    
    
    
    , the pH is likely too high, activating silanols).
  • Relative Retention Time (RRT):

    • Lopinavir: 1.00

    • Diamide Impurity: ~1.2 - 1.3

    • Dimer Impurity: ~1.6 - 1.8 (Late eluting due to high logP).

Part 5: References

  • United States Pharmacopeia (USP). Lopinavir Monograph: Related Compounds.[5][6] USP-NF. (Standard C18 conditions and buffer systems).

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.[1][7] Scientia Pharmaceutica, 83(1), 49–63.[1][7] (Defines the "Symmetrical" Diamide and Dimer impurities).

  • Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances.[4][8] Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430–1440. (Validates the pH 2.5 gradient method).

  • Sreenivasa Rao, et al. A Novel RP-HPLC Method for Impurity Determination in Lopinavir and Ritonavir. (Provides specific retention data for impurities).

Sources

Application

Application Note: NMR Characterization of Lopinavir N2,N5-divalinate Impurity

Introduction Lopinavir is a critical antiretroviral agent, widely used in the treatment of HIV-1 infection as a protease inhibitor.[1][2] The stringent safety and efficacy requirements for active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lopinavir is a critical antiretroviral agent, widely used in the treatment of HIV-1 infection as a protease inhibitor.[1][2] The stringent safety and efficacy requirements for active pharmaceutical ingredients (APIs) necessitate a thorough understanding and control of any impurities that may arise during synthesis, purification, or storage.[3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities present at levels above a certain threshold, typically 0.10% or higher.[4][5]

This application note presents a detailed protocol and analysis framework for the characterization of a potential process-related impurity of Lopinavir, namely Lopinavir N2,N5-divalinate, using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is an unparalleled analytical technique for the structural elucidation of organic molecules, providing unambiguous information about the molecular framework and stereochemistry.[6][7] Its quantitative application (qNMR) further allows for the determination of impurity levels without the need for a specific reference standard of the impurity itself.[5][6]

Herein, we will outline the experimental methodology for acquiring high-quality NMR data and provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of Lopinavir and its N2,N5-divalinate impurity. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of Lopinavir and other pharmaceutical products.

Experimental Workflow and Protocols

A systematic approach is essential for the reliable characterization of pharmaceutical impurities. The following workflow outlines the key steps from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis prep Weigh Lopinavir sample (10-20 mg) & internal standard (e.g., maleic acid) dissolve Dissolve in deuterated solvent (e.g., DMSO-d6, 0.6 mL) prep->dissolve h1 ¹H NMR Acquisition (Quantitative Parameters) dissolve->h1 c13 ¹³C{¹H} NMR Acquisition h1->c13 two_d 2D NMR (COSY, HSQC) (For structural confirmation) c13->two_d process Phasing, Baseline Correction, & Referencing two_d->process assign Signal Assignment (Lopinavir & Impurity) process->assign quant Quantification of Impurity (Relative Integral Analysis) assign->quant

Figure 2: Structures of Lopinavir and the proposed N2,N5-divalinate impurity. The sites of valine acylation on the impurity are highlighted. (Note: A placeholder is used for the impurity structure image).

¹H NMR Spectral Comparison

The ¹H NMR spectrum of Lopinavir exhibits a complex pattern of signals. [3]The formation of the N2,N5-divalinate impurity will introduce new signals and shift existing ones.

Key Diagnostic Changes:

  • Appearance of Valine Signals: The most obvious change will be the appearance of new signals corresponding to the two valine moieties. These will include:

    • Two new α-proton signals (CH-NH) in the range of 3.5-4.5 ppm.

    • Two new β-proton signals (CH-CH(CH₃)₂) around 2.0-2.5 ppm.

    • Four new methyl group signals (doublets) in the upfield region, typically between 0.8 and 1.2 ppm.

  • Downfield Shift of N-H Protons: The N-H protons of the newly formed amide bonds will appear as doublets in the downfield region (typically 7.5-8.5 ppm), showing coupling to the adjacent α-protons of the valine units.

  • Shift of Lopinavir Core Protons: The protons on the carbons adjacent to the newly formed amide bonds (the N2 and N5 positions of the lopinavir backbone) will experience a significant downfield shift due to the electron-withdrawing effect of the carbonyl group. This deshielding effect is a key indicator of N-acylation. [8]

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary information for structural confirmation.

Key Diagnostic Changes:

  • New Carbonyl Signals: Two new carbonyl carbon signals from the valine amide bonds will appear in the range of 170-175 ppm.

  • New Valine Carbon Signals: Signals corresponding to the α-carbon, β-carbon, and methyl carbons of the two valine units will be present.

  • Shift of Lopinavir Core Carbons: The carbons directly bonded to the nitrogens at the N2 and N5 positions will show a downfield shift upon acylation.

Summary of Expected Chemical Shifts

The following table summarizes the key expected ¹H and ¹³C NMR chemical shifts for Lopinavir and the N2,N5-divalinate impurity in DMSO-d₆.

Functional Group Lopinavir (¹H ppm) Lopinavir N2,N5-divalinate (¹H ppm) Lopinavir (¹³C ppm) Lopinavir N2,N5-divalinate (¹³C ppm)
Valine α-CH-~4.0 - 4.5-~58 - 62
Valine β-CH-~2.0 - 2.5-~30 - 34
Valine γ-CH₃-~0.8 - 1.2-~18 - 22
Amide N-H~7.5 - 8.5 (existing)~7.5 - 8.5 (new)--
Amide C=O--~170-175 (existing)~170-175 (new)
Lopinavir CH-N2/N5~3.5 - 4.0~4.0 - 4.8 (downfield shift)~50 - 60~52 - 62 (downfield shift)
Aromatic Protons~6.8 - 7.3~6.8 - 7.3~125 - 150~125 - 150

Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) can be used to determine the purity of the Lopinavir sample and the concentration of the N2,N5-divalinate impurity without requiring an isolated standard of the impurity. [5]The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. [5] Procedure:

  • Acquire a quantitative ¹H NMR spectrum as described in the protocol, using a known mass of an internal standard.

  • Identify a well-resolved signal for the Lopinavir API (analyte 'a') and a well-resolved signal for the impurity (analyte 'i').

  • Identify a well-resolved signal for the internal standard ('std').

  • Integrate the selected signals accurately.

  • Calculate the amount of the impurity relative to the API using the following formula:

    % Impurity (w/w) = (Iᵢ / Nᵢ) / (Iₐ / Nₐ) * 100

    Where:

    • Iᵢ = Integral of the impurity signal

    • Nᵢ = Number of protons giving rise to the impurity signal

    • Iₐ = Integral of the API signal

    • Nₐ = Number of protons giving rise to the API signal

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the characterization of pharmaceutical impurities. This application note provides a comprehensive guide for the identification and potential quantification of Lopinavir N2,N5-divalinate. By combining 1D and 2D NMR techniques, a high degree of confidence in the structure of the impurity can be achieved. Furthermore, qNMR offers a direct and accurate method for determining the level of this impurity, ensuring the quality and safety of the Lopinavir drug substance. The principles and protocols outlined here are broadly applicable to the characterization of other process-related impurities and degradation products in pharmaceutical development.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(1), 47–62. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol. Journal of Natural Products, 70(4), 589-595. [Link]

  • Singh, R., et al. (2007). Structural confirmation of regioisomers of Lopinavir impurities using MS and gradient COSY (1H and 13C NMR assignment of Lopinavir impurities). Magnetic Resonance in Chemistry, 45(5), 424-429. [Link]

  • ResearchGate. (n.d.). Lopinavir (upper structure) and ritonavir (low structure) molecular....

  • ResearchGate. (n.d.). 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates,....

  • ResearchGate. (n.d.). Chemical structure of Lopinavir (C 37 H 48 N 4 O 5 S 2 ). .

  • PubChem. (n.d.). Lopinavir. [Link]

  • PubChem. (n.d.). Lopinavir. [Link]

  • ResearchGate. (n.d.). (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride....

  • Desideri, I., et al. (2020). Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy. European Journal of Hospital Pharmacy, 28(e1), e73-e77. [Link]

  • MDPI. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

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Method

Application Note: Unraveling the Formation of Bis-Valine Urea Impurity in Lopinavir Synthesis

Introduction Lopinavir, a potent HIV-1 protease inhibitor, is a critical component of antiretroviral therapy.[1][2] The synthesis of this complex molecule involves multiple steps, where precise control of reaction condit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lopinavir, a potent HIV-1 protease inhibitor, is a critical component of antiretroviral therapy.[1][2] The synthesis of this complex molecule involves multiple steps, where precise control of reaction conditions is paramount to ensure the purity and safety of the final active pharmaceutical ingredient (API). Impurities in pharmaceuticals are a significant concern as they can impact the drug's efficacy and safety profile.[1][3] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in an API at a level greater than 0.1%.[1] This application note provides a detailed examination of the plausible synthesis mechanism of a specific process-related impurity, the bis-valine urea, which can arise during the synthesis of Lopinavir. Understanding the formation of this impurity is crucial for developing effective control strategies in a cGMP environment.

The Lopinavir Synthesis and the Role of the Valine Moiety

One of the key building blocks in the synthesis of Lopinavir is (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, a derivative of the amino acid L-valine.[4][5][6] In a common synthetic route, this valine derivative is coupled with the core amine intermediate of Lopinavir.[1] This coupling is often facilitated by an activating agent, such as N,N'-carbonyldiimidazole (CDI).[1]

Proposed Synthesis Mechanism of Bis-Valine Urea Impurity

The formation of the bis-valine urea impurity is hypothesized to occur as a side reaction during the activation of the valine derivative's carboxylic acid group by CDI. CDI is a well-established reagent for forming amide bonds, but it is also known to facilitate the formation of ureas from amines, acting as a safer alternative to phosgene.[7][8][9]

The proposed mechanism involves the following key steps:

  • Activation of the Valine Derivative: The carboxylic acid of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid reacts with CDI to form a highly reactive acyl-imidazole intermediate. This is the intended step for the subsequent amide bond formation with the Lopinavir core amine.

  • Presence of a Nucleophilic Amine: The formation of the bis-valine urea impurity is contingent on the presence of a free amino group from another molecule of the valine derivative. This could arise from several scenarios:

    • Incomplete protection or degradation: If the starting valine derivative contains trace amounts of the corresponding amine (where the carboxylic acid is replaced by an amino group) due to incomplete synthesis or degradation.

    • Decarboxylation: Although less likely under these conditions, partial decarboxylation of the activated acyl-imidazole could potentially lead to an amine.

  • Urea Formation: The reactive acyl-imidazole intermediate can then react with the amino group of a second valine derivative molecule. The imidazole group acts as a good leaving group, leading to the formation of a stable N,N'-disubstituted urea, which we term the "bis-valine urea impurity."

This side reaction is competitive with the desired amide bond formation. The extent of this impurity formation would likely be influenced by factors such as the purity of the valine derivative starting material, the stoichiometry of the reagents, reaction temperature, and reaction time.

Visualizing the Mechanism

The following diagrams illustrate the intended reaction pathway and the proposed mechanism for the formation of the bis-valine urea impurity.

Figure 1: Lopinavir synthesis and the proposed pathway for bis-valine urea impurity formation.

Experimental Protocols

To investigate and characterize the bis-valine urea impurity, the following protocols are proposed.

Protocol 1: Synthesis of the Bis-Valine Urea Impurity Standard

This protocol describes the intentional synthesis of the bis-valine urea impurity to serve as a reference standard for analytical method development and validation.

Materials:

  • (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

  • (Hypothesized) (S)-1-(1-amino-2-methylpropyl)tetrahydropyrimidin-2(1H)-one (Valine Amine Derivative)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 1 hour to ensure the formation of the acyl-imidazole intermediate.

  • In a separate flask, dissolve the valine amine derivative (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the valine amine derivative to the activated acyl-imidazole solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the bis-valine urea impurity.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Protocol 2: Analytical Method for Detection and Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the detection and quantification of the bis-valine urea impurity in Lopinavir drug substance.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of the synthesized bis-valine urea impurity standard in a suitable diluent (e.g., Acetonitrile/Water 50:50). Prepare a series of working standards by serial dilution.
Sample Preparation Accurately weigh and dissolve the Lopinavir drug substance in the diluent to a known concentration.

System Suitability:

  • Tailing factor for the Lopinavir peak: Not more than 2.0.

  • Theoretical plates for the Lopinavir peak: Not less than 2000.

  • Relative Standard Deviation (RSD) for six replicate injections of the standard: Not more than 2.0%.

Workflow for Impurity Investigation

The following diagram outlines the logical workflow for the investigation of the bis-valine urea impurity.

Impurity_Investigation_Workflow Start Start: Hypothesis of Bis-Valine Urea Formation Propose_Mechanism Propose Synthesis Mechanism Start->Propose_Mechanism Synthesize_Standard Synthesize Impurity Standard (Protocol 1) Propose_Mechanism->Synthesize_Standard Characterize_Standard Characterize Standard (NMR, MS, IR) Synthesize_Standard->Characterize_Standard Develop_Method Develop Analytical Method (HPLC - Protocol 2) Characterize_Standard->Develop_Method Validate_Method Validate Analytical Method (ICH Guidelines) Develop_Method->Validate_Method Analyze_Samples Analyze Lopinavir Batches for Impurity Validate_Method->Analyze_Samples Identify_Root_Cause Identify Root Cause of Formation Analyze_Samples->Identify_Root_Cause Implement_Controls Implement Process Controls Identify_Root_Cause->Implement_Controls End End: Impurity Controlled Implement_Controls->End

Figure 2: A logical workflow for the investigation and control of the bis-valine urea impurity.

Conclusion and Recommendations

The formation of the bis-valine urea impurity is a plausible side reaction during the synthesis of Lopinavir, particularly when N,N'-carbonyldiimidazole is used as a coupling agent. The key to controlling the formation of this impurity lies in minimizing the presence of the corresponding valine amine derivative in the reaction mixture.

Recommendations:

  • Stringent Quality Control of Starting Materials: Implement rigorous testing of the (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid starting material to ensure it is free from amine-containing impurities.

  • Process Optimization: Optimize reaction conditions such as temperature, reaction time, and the rate of addition of CDI to favor the desired amide bond formation over the competing urea formation.

  • In-Process Controls: Implement in-process controls using the developed HPLC method to monitor the formation of the bis-valine urea impurity during the manufacturing process.

  • Purge Strategy: Develop an effective purification strategy for the final Lopinavir API to remove any traces of the bis-valine urea impurity that may have formed.

By understanding the mechanism of formation and implementing appropriate control strategies, manufacturers can ensure the consistent production of high-purity Lopinavir, meeting all regulatory requirements and ensuring patient safety.

References

  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Wikipedia. (2023). Carbonyldiimidazole. Retrieved from [Link]

  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1736. [Link]

  • Lohrmann, R., & Orgel, L. E. (1978). Reactions of polyfunctional amino acids with N,N'-carbonyldiimidazole in aqueous solution--oligopeptide formation. Journal of Molecular Evolution, 11(1), 17–27. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Gupta, M. K. (2021). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. ChemistrySelect, 6(5), 941-945. [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Benzotriazole-1-carboxamide: A new efficient reagent for the preparation of mono-and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Journal of Heterocyclic Chemistry, 55(10), 2356-2361. [Link]

  • Medical News. (2021). The Urea Cycle Step by Step. Retrieved from [Link]

  • Gpatindia. (2020). LOPINAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Related Substances of Lopinavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Analogues of Lopinavir. Retrieved from [Link]

  • LookChem. (n.d.). (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. Retrieved from [Link]

  • Basicmedical Key. (2022). Fate of Amino Acid Nitrogen: Urea Cycle. Retrieved from [Link]

  • Anhui Ghemit Technology Co.,Ltd. (n.d.). (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • Popović-Đorđević, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7205. [Link]

  • Shinde, P. D., et al. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Chemical Engineering, 10(1), 1085. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating Lopinavir from N2,N5-divalinate impurity in HPLC

Welcome to the technical support resource for the chromatographic analysis of Lopinavir. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of Lopinavir. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenging separation of Lopinavir from its structurally similar N2,N5-divalinate process impurity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of HPLC methods for Lopinavir and its related substances.

Q1: What is a recommended starting point for an HPLC method to separate Lopinavir and its impurities?

A robust starting point for method development involves a reversed-phase approach, which is well-suited for the hydrophobic nature of Lopinavir. The initial conditions below are based on established methods for Lopinavir and its related substances[1][2].

ParameterRecommended Starting ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides strong hydrophobic interactions with Lopinavir, making it an ideal choice for initial method development.[1][3][4]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.5 - 3.5 with Phosphoric AcidA low pH buffer ensures the protonation of Lopinavir's basic nitrogens, which minimizes peak tailing from silanol interactions and provides reproducible retention.[2][3]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is an excellent organic modifier that offers good elution strength and low viscosity, often resulting in sharper peaks compared to methanol for complex molecules.
Detection UV at 210-240 nmLopinavir has significant absorbance in this range. A lower wavelength like 210 nm is often used for impurity profiling to ensure detection of all related substances[2], while 240 nm provides good sensitivity for the parent drug[1].
Flow Rate 1.0 - 1.2 mL/minThis flow rate provides a good balance between analysis time and column efficiency for a standard 4.6 mm ID column.[1]
Column Temp. 45 °CElevated temperature can improve peak shape, reduce column backpressure, and sometimes enhance selectivity between closely eluting compounds.[2]
Gradient 30% B to 70% B over 40 minutesA gradient is essential for resolving complex mixtures of a parent drug and its impurities, which may have a wide range of polarities.[2]

Q2: Why is mobile phase pH so critical for this separation?

Mobile phase pH is arguably the most influential parameter for separating Lopinavir from its N2,N5-divalinate impurity. Lopinavir possesses basic nitrogen atoms, giving it a pKa around 2.8.[3] The N2,N5-divalinate impurity, however, has these basic sites acylated, converting amines to amides. This structural change renders the impurity significantly less basic.

By operating at a pH between 2.5 and 3.5:

  • Lopinavir is protonated and carries a positive charge.

  • The N2,N5-divalinate impurity remains largely neutral.

This difference in ionization state creates a significant difference in their interaction with the C18 stationary phase, which is the primary driver of chromatographic selectivity. Fine-tuning the pH within this range can dramatically alter the retention times and improve the resolution between the two compounds.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both are viable options, but Acetonitrile is generally the preferred starting choice.

  • Acetonitrile (ACN): Often provides higher efficiency (sharper peaks) and different selectivity compared to methanol due to its distinct interaction mechanisms (dipole-dipole vs. hydrogen bonding). Many validated methods for Lopinavir utilize ACN.[1][2]

  • Methanol (MeOH): Can be a powerful tool for changing selectivity if ACN does not provide adequate resolution. If peaks are co-eluting in ACN, switching to or creating a ternary mixture with MeOH can alter the elution order and resolve the components.[3][5]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to solving specific separation issues in a question-and-answer format.

Q4: I have poor resolution (<1.5) between Lopinavir and the N2,N5-divalinate impurity. What are my next steps?

Poor resolution is the most common challenge. The following workflow provides a logical sequence for troubleshooting this issue. The key is to change only one parameter at a time to clearly assess its impact.

G cluster_0 Troubleshooting Workflow: Poor Resolution start Problem: Poor Resolution (Rs < 1.5) check_ss Step 1: Verify System Suitability (Peak Shape, Efficiency) start->check_ss adjust_gradient Step 2: Optimize Gradient Slope (Decrease slope for shallower gradient) check_ss->adjust_gradient If system is OK adjust_ph Step 3: Adjust Mobile Phase pH (e.g., change from 3.0 to 2.7 or 3.3) adjust_gradient->adjust_ph If still unresolved success Resolution Achieved (Rs >= 1.5) adjust_gradient->success If resolved change_organic Step 4: Change Organic Modifier (Switch ACN to MeOH or use a mix) adjust_ph->change_organic If still unresolved adjust_ph->success If resolved change_column Step 5: Try a Different Stationary Phase (e.g., Phenyl-Hexyl or Cyano) change_organic->change_column If still unresolved change_organic->success If resolved change_column->success If resolved fail Consult Advanced Support change_column->fail If still unresolved

Caption: A step-by-step workflow for troubleshooting poor resolution.

  • Step 1: Verify System Suitability: Before modifying the method, ensure the HPLC system is performing correctly. Check the peak shape (asymmetry should be 0.9-1.5) and theoretical plates for the Lopinavir peak. Poor peak shape is often mistaken for poor resolution.

  • Step 2: Optimize Gradient Slope: The N2,N5-divalinate impurity is expected to be more hydrophobic and may elute very close to Lopinavir. Making the gradient shallower (e.g., increasing the gradient time or reducing the %B change per minute) gives the molecules more time to interact with the stationary phase, often significantly improving resolution for closely eluting peaks.

  • Step 3: Adjust Mobile Phase pH: As discussed in Q2, pH is a powerful tool. Make small, incremental changes (±0.2 pH units) and observe the effect on selectivity. Because Lopinavir's charge state is pH-dependent while the impurity's is not, this parameter will likely have the largest impact on resolution.

  • Step 4: Change Organic Modifier: If adjusting the gradient and pH is insufficient, changing the nature of the organic solvent can alter separation selectivity. Prepare a mobile phase with methanol instead of acetonitrile and run the same gradient. The different solvent-solute interactions can sometimes reverse elution order or significantly improve separation.

  • Step 5: Try a Different Stationary Phase: If resolution is still not achieved, the column chemistry may not be suitable. A phenyl-hexyl column, which offers alternative (pi-pi) interactions, can provide a completely different selectivity profile for these aromatic compounds.

Q5: My Lopinavir peak is tailing excessively (Asymmetry > 1.5). What is the cause and how do I fix it?

Peak tailing for a basic compound like Lopinavir on a silica-based C18 column is a classic problem, often caused by secondary interactions with acidic silanol groups on the stationary phase.

G cluster_0 Causes & Solutions for Peak Tailing cause Cause Secondary Silanol Interactions Column Overload Column Contamination/Void solution Solution Lower Mobile Phase pH (e.g., to 2.5) Reduce Sample Concentration Wash/Reverse Flush Column or Replace cause:f1->solution:f1 Mitigates interaction cause:f2->solution:f2 Ensures linear range cause:f3->solution:f3 Restores column bed

Caption: Common causes of peak tailing and their corresponding solutions.

  • Primary Cause: Silanol Interactions: Free, acidic silanol groups on the silica backbone can strongly and non-specifically interact with the protonated (basic) Lopinavir molecule, delaying its elution and causing a tailed peak.

    • Solution: Lowering the mobile phase pH (e.g., to 2.5) further protonates the Lopinavir molecule and, more importantly, suppresses the ionization of the silanol groups, effectively "shielding" them and preventing the secondary interaction.[2][3]

  • Secondary Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Tertiary Cause: Column Degradation: An old or fouled column may have developed a void at the inlet or have irreversibly adsorbed contaminants, creating active sites that cause tailing.

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If this fails, reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column has likely reached the end of its life and should be replaced.

Part 3: Experimental Protocol

Protocol 1: Step-by-Step Method for Lopinavir Impurity Profiling

This protocol provides a detailed workflow for analyzing Lopinavir and resolving the N2,N5-divalinate impurity, incorporating the principles discussed above.

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): Accurately weigh potassium dihydrogen phosphate to make a 0.02 M solution in HPLC-grade water (2.72 g/L). Adjust the pH to 3.0 ± 0.1 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.[2]
  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
  • Standard Solution: Accurately weigh and dissolve Lopinavir reference standard in the diluent to a final concentration of approximately 100 µg/mL.
  • Sample Solution: Prepare the Lopinavir drug substance or product sample in the diluent to the same target concentration as the standard solution. Ensure complete dissolution, using sonication if necessary.[3]

2. HPLC System Setup and Conditions

  • Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent high-purity C18.[2]
  • Column Temperature: 45 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 210 nm.
  • Flow Rate: 1.0 mL/min.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 70 | 30 | | 40.0 | 30 | 70 | | 45.0 | 30 | 70 | | 46.0 | 70 | 30 | | 55.0 | 70 | 30 |

3. Analysis Sequence

  • Equilibrate the column with the initial mobile phase composition (70:30 A:B) for at least 30 minutes or until a stable baseline is achieved.
  • Inject a blank (diluent) to ensure no system peaks interfere with the analytes.
  • Perform five replicate injections of the Standard Solution to establish system suitability. The %RSD for peak area and retention time should be less than 2.0%.
  • Inject the Sample Solution.
  • Identify the Lopinavir peak by comparing its retention time to the standard. The N2,N5-divalinate impurity, being more hydrophobic, is expected to elute shortly after the main Lopinavir peak under these conditions.

4. Data Evaluation

  • Calculate the resolution between the Lopinavir peak and the adjacent impurity peak. A resolution of ≥ 1.5 is considered baseline separated.
  • Calculate the tailing factor for the Lopinavir peak. A value between 0.9 and 1.5 is ideal.
  • Quantify impurities using the area percent method or against a qualified reference standard if available.

References

  • Jain, D., et al. (2015). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Journal of Taibah University Medical Sciences, 10(4), 453-461. [Link]

  • Annapurna, M., et al. (2012). Development and Validation of Analytical method for Lopinavir and Ritonavir. IT Medical Team. [Link]

  • Rathnasamy, R., et al. (2018). RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. American Journal of Clinical Microbiology and Antimicrobials, 1(1), 1002. [Link]

  • Vinod Kumar, K., et al. (2014). RP-HPLC Method Development and Validation for Simultaneous Estimation of Lopinavir and Ritonavir in Dosage form and in Plasma. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1-8. [https://www.rjpbcs.com/pdf/2014_5(4)/[6].pdf]([Link]6].pdf)

  • Suneetha, A. & Rao, G. (2012). A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC. Research Journal of Pharmacy and Technology, 5(4), 532-536. [Link]

  • Bhavyasri, K., et al. (2015). development and validation of forced degradation studies of lopinavir using rp-hplc and characterization. Trade Science Inc. [Link]

  • Bhavyasri, K., et al. (2015). Development and Validation of Forced Degradation Studies of Lopinavir Using RP-HPLC and Characterization of Degradants by LC-MS/MS. Trade Science Inc. [Link]

  • Suneetha, A. & Rao, G. (2021). A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]

  • Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430-1440. [Link]

Sources

Optimization

Technical Support Center: Mitigation of Valine Dimer Formation in Lopinavir Manufacturing

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Impurity Profile Optimization – Valine Dimerization Control Executive Summary & Problem Definition The Issue: In the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Impurity Profile Optimization – Valine Dimerization Control

Executive Summary & Problem Definition

The Issue: In the synthesis of Lopinavir (LPV), "Valine Dimer" formation typically refers to the Double-Valine Incorporation impurity (e.g., N-[(2,6-dimethylphenoxy)acetyl]-L-valyl-L-valine coupled to the core) or the formation of Symmetric Anhydrides during the activation of the valine side chain.

Why it matters: Valine is sterically hindered (isopropyl side chain). During the coupling of N-(2,6-dimethylphenoxyacetyl)-L-valine to the chiral amino-alcohol core, slow kinetics can lead to the accumulation of activated species. These species can self-react or react with trace free valine, creating impurities that are structurally homologous to Lopinavir and extremely difficult to purge via standard crystallization, often requiring expensive chromatographic remediation.

Mechanism of Failure (The "Why")

To solve the problem, we must understand the kinetic pathway. The formation of the dimer is usually driven by Over-Activation or Stoichiometric Imbalance .

Pathway Analysis

When using carbodiimides (EDC/DCC) or mixed anhydrides (IBCF), the carboxylic acid is converted into an active ester.

  • Ideal Path: The Active Ester reacts immediately with the Core Amine to form Lopinavir.

  • Failure Path (Dimerization): If the Core Amine addition is delayed or the temperature is too high, the Active Ester reacts with a molecule of unreacted acid to form a Symmetric Anhydride . This anhydride is highly reactive and can lead to double-acylation or rearrangement impurities.

Interactive Pathway Diagram

Figure 1: Kinetic competition between Lopinavir formation and Valine Dimerization.

ValineDimerization Valine N-Protected Valine (Starting Material) ActiveSpecies Active Ester (O-Acylisourea) Valine->ActiveSpecies Activation (-5°C) SymAnhydride Symmetric Anhydride (Intermediate Impurity) Valine->SymAnhydride Activator Coupling Agent (EDC/IBCF) Activator->ActiveSpecies ActiveSpecies->SymAnhydride Slow Amine Addition or Excess Acid Lopinavir Lopinavir (Target Product) ActiveSpecies->Lopinavir Fast Reaction (Ideal) Core Lopinavir Core (Amine Nucleophile) Core->Lopinavir Dimer Valine Dimer (Impurity) SymAnhydride->Dimer Rearrangement/Coupling

Caption: Kinetic pathway showing how delayed nucleophile addition promotes Symmetric Anhydride formation, leading to dimers.

Critical Process Parameters (CPPs) & Protocol

Reagent Selection Matrix

The choice of coupling agent fundamentally dictates the dimer risk profile.

Coupling SystemDimer RiskCostNotes
Acid Chloride High LowHighly reactive; prone to self-polymerization if HCl isn't scavenged immediately.
IBCF (Mixed Anhydride) Medium LowFast, but temperature sensitive. If T > -5°C, disproportionation to symmetric anhydride occurs.
EDC / HOBt Low HighHOBt forms a stable active ester, reducing the concentration of the symmetric anhydride. Recommended.
EEDQ Very Low HighSlow activation; prevents high concentrations of active species. Good for difficult couplings.
Optimized Coupling Protocol (Low-Dimer Method)

Target: < 0.1% Valine Dimer in Crude

Prerequisites:

  • Core: (2S,3S,5S)-2-amino-3-hydroxy-5-(tetrahydro-pyrimidin-2-one) derivative.

  • Acid: N-(2,6-dimethylphenoxyacetyl)-L-valine.

  • Solvent: Ethyl Acetate or DMF (dry).

Step-by-Step Workflow:

  • Activation Phase (The Critical Control Point):

    • Charge N-(2,6-dimethylphenoxyacetyl)-L-valine (1.05 eq) and HOBt (1.1 eq) into the reactor.

    • Dissolve in DMF/EtOAc and cool to -5°C to 0°C .

    • Why? Low temperature suppresses the kinetic energy required for anhydride disproportionation [1].

    • Add EDC.HCl (1.1 eq) portion-wise over 20 minutes.

    • Hold Time: Stir for exactly 30-45 minutes at 0°C. Do not over-stir. Long activation times increase the probability of side-reactions.

  • Coupling Phase:

    • Pre-cool the Core Amine solution to 0°C.

    • Add the Core Amine solution to the Activated Acid solution.

    • Crucial:Reverse Addition (adding Amine to Acid) ensures the Amine is always in the presence of excess Activated Acid? NO.

    • Correction: For dimer reduction, add the Activated Acid to the Amine (Standard Addition) or ensure the Amine is present during activation if using EEDQ. However, for EDC/HOBt, add the Amine to the Activated Acid slowly to control the exotherm, but ensure the Amine is not the limiting reagent locally.

    • Best Practice:Simultaneous Addition is ideal but difficult. Standard practice: Add Activated Acid solution into the Amine solution to keep Amine in excess, minimizing the chance of an Activated Acid finding another Acid molecule.

  • Quench:

    • Once HPLC confirms < 0.5% unreacted Core, quench with 5% NaHCO3. This hydrolyzes any remaining active ester immediately, preventing late-stage dimerization.

Troubleshooting Guide (FAQ)

Q1: My HPLC shows a peak at RRT 1.15 that tracks with Valine stoichiometry. Is this the dimer?

A: Likely, yes. The Valine-Valine-Core impurity is more lipophilic than Lopinavir due to the extra isopropyl group and amide bond.

  • Diagnostic: Check the mass spectrum. If M+ = [Lopinavir + 99 Da] (approx mass of Valine residue - H2O), it is the double insertion.

  • Fix: Reduce the equivalents of the Valine starting material from 1.2 eq to 1.05 eq. High equivalents drive the "double hit" reaction.

Q2: I am using Isobutyl Chloroformate (IBCF) and seeing high dimer levels.

A: Mixed anhydride couplings are notoriously temperature-sensitive.

  • Cause: If the temperature rises above 0°C before the amine is added, the mixed anhydride disproportionates into the symmetric anhydride (Val-O-Val) and CO2. The symmetric anhydride then reacts to form the dimer or leads to racemization.

  • Action: Maintain reaction temperature strictly at -10°C to -15°C during the activation step. Ensure the amine is added immediately after the activation period (usually 15-20 mins).

Q3: Can I remove the dimer via recrystallization?

A: It is difficult but possible.

  • Strategy: The dimer is less soluble in polar solvents than Lopinavir.

  • Solvent System: Use Ethyl Acetate / Heptane .

  • Protocol: Dissolve crude Lopinavir in hot Ethyl Acetate (50°C). Slowly add Heptane until turbidity is observed. Cool slowly to 20°C. The dimer often precipitates first or co-crystallizes. If levels are >2%, column chromatography may be required before crystallization.

References

  • Reddy, A. V. R., et al. (2015).[1][2] "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Scientia Pharmaceutica, 83(1), 49–63.[1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Encyclopedia of Biophysics.

Disclaimer: This guide is for research and development purposes. All manufacturing changes must be validated in accordance with ICH Q7 guidelines.

Sources

Troubleshooting

Technical Support Center: Lopinavir Synthesis &amp; Impurity Profiling

Topic: Impact of Excess Valine-Urea Reagent on Lopinavir Quality Attributes[1] Current Status: Operational Support Tier: Level 3 (Process Chemistry & Analytical Development) Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Excess Valine-Urea Reagent on Lopinavir Quality Attributes[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Analytical Development) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Chemistry of "Excess"

In the convergent synthesis of Lopinavir, the "Valine Reagent" typically refers to (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (often abbreviated as the Valine-Urea Acid ).[1] This reagent is coupled to the chiral hydroxyethylene core (intermediate amines) to form the peptidomimetic backbone.[1]

While a slight stoichiometric excess (e.g., 1.05–1.10 eq) drives reaction completion, a significant excess (>1.2 eq) or prolonged activation introduces specific "Process-Related Impurities" (PRIs) that are difficult to purge.[1] The primary risks are O-acylation (Esterification) of the core hydroxyl group and Racemization of the valine alpha-center.[1]

Troubleshooting Guide (Q&A)

Category A: Impurity Identification

Q: I observed a new lipophilic impurity (RRT ~1.15-1.20) after increasing the Valine-Urea reagent stoichiometry.[1] What is it? A: This is likely the O-Acyl Lopinavir Ester (Bis-Valine Impurity).[1]

  • Mechanism: The Lopinavir core contains a secondary hydroxyl group (–OH) essential for its mechanism of action (transition state mimicry).[1] Under standard conditions, the amine is more nucleophilic than the alcohol, leading to selective amide formation.[1] However, in the presence of excess activated Valine-Urea acid (especially with strong coupling agents like EDC/HOBt or mixed anhydrides), the hydroxyl group competes, leading to esterification.[1]

  • Diagnostic: Check your MS data.[1][2][3] The mass will correspond to [Lopinavir + Valine-Urea Moiety – H₂O].[1]

  • Impact: This impurity is highly lipophilic and often co-elutes with the "Di-phenoxyacetyl" impurity (Impurity 10), making separation on C18 columns challenging.[1]

Q: My final product failed chiral purity specifications (Target: >99.5% L-isomer). Could excess reagent cause this? A: Yes, specifically via Dynamic Kinetic Resolution/Racemization .[1]

  • Mechanism: The alpha-proton of the Valine-Urea acid is acidic.[1] If you use excess reagent, you likely used excess base (DIPEA/TEA) to solubilize it.[1] Prolonged exposure of the activated ester to base promotes proton abstraction, leading to the formation of the D-Valine epimer (often identified as Impurity I or similar diastereomers in pharmacopeial monographs).[1]

  • Correction: Tightly control base stoichiometry (1.0–1.1 eq relative to acid) and quench the reaction immediately upon consumption of the limiting amine.

Category B: Purification & Workup

Q: How do I remove the residual Valine-Urea acid if I added too much? A: The Valine-Urea acid is a carboxylic acid.[1] It can be purged using a pH-controlled wash.[1]

  • Protocol:

    • Dilute the organic reaction mixture (EtOAc or DCM) with water.[1]

    • Adjust aqueous layer pH to 8.5–9.0 using 5% NaHCO₃ or dilute Na₂CO₃.[1]

    • The unreacted reagent deprotonates (becomes a salt) and partitions into the aqueous layer.[1]

    • Warning: Do not exceed pH 10, as this may induce hydrolysis of the desired amide bond or racemization.[1]

Q: Can I hydrolyze the O-acyl impurity back to Lopinavir? A: Theoretically, yes, but it is risky.[1]

  • Strategy: Mild hydrolysis (LiOH in THF/Water at 0°C) can selectively cleave the ester (O-acyl) while leaving the amide (N-acyl) intact.[1]

  • Risk: Lopinavir contains other sensitive functionalities.[1] Over-hydrolysis will degrade the API.[1] It is far better to prevent O-acylation by controlling stoichiometry (maintain <1.1 equivalents) than to attempt rework.[1]

Visualizing the Impurity Pathways

The following diagram illustrates the bifurcation between the desired Therapeutic Pathway and the Impurity Pathway driven by excess reagent.

Lopinavir_Impurity_Pathways Core Hydroxyethylene Core (Free Amine + Free OH) Lopinavir Lopinavir (Target) (N-Acylation only) Core->Lopinavir 1.0 eq Reagent Kinetic Control Reagent Valine-Urea Acid (Activated) Reagent->Lopinavir Impurity_D D-Val Isomer (Racemized) Reagent->Impurity_D Excess Base Time Impurity_O O-Acyl Impurity (Bis-Valine Ester) Lopinavir->Impurity_O Excess Reagent + Catalyst Impurity_D->Core Couples to

Caption: Pathway divergence. Blue path indicates optimal synthesis.[1] Red/Yellow paths indicate impurity formation due to stoichiometric excess.[1]

Analytical Data Summary: Impurity Profile

The following table summarizes the expected shifts in analytical data when excess Valine-Urea reagent is used.

ComponentDescriptionRRT (Approx)*Mass Shift (Δ)Origin
Lopinavir Target API1.000Desired Reaction
Valine-Urea Acid Unreacted Reagent0.30 - 0.40-414 DaExcess Stoichiometry
O-Acyl Impurity Ester on Core-OH1.15 - 1.25+214 Da**Over-reaction (Kinetic)
Impurity I (EP) D-Valine Isomer0.95 - 1.050 (Isobaric)Racemization (Base/Time)

*Relative Retention Time (RRT) on a standard C18 column (Mobile Phase: Phosphate Buffer/Acetonitrile Gradient). **Mass shift relative to Lopinavir, assuming the addition of the Valine-Urea moiety minus water.[1]

Experimental Protocol: Stoichiometry Control System

To prevent the formation of the O-acyl impurity, implement this "Slow Addition with Monitoring" protocol.

Objective: Couple Valine-Urea Acid to Core Amine without esterifying the hydroxyl group.

  • Preparation:

    • Dissolve Core Amine (1.0 eq) in DMF/DCM (10 volumes).

    • Add HOBt (1.1 eq) and cool to 0°C.

  • Activation (Separate Vessel):

    • Dissolve Valine-Urea Acid (1.05 eq) in DCM.

    • Add EDC.HCl (1.1 eq) . Stir for 30 mins at 0°C to form the active ester.

  • Controlled Addition:

    • Add the Activated Acid solution to the Core Amine solution dropwise over 60 minutes.

    • Why? Keeping the concentration of activated reagent low relative to the amine ensures the highly nucleophilic amine consumes the reagent before the less nucleophilic hydroxyl group can react.[1]

  • IPC (In-Process Control):

    • At 1 hour post-addition, sample for HPLC.[1]

    • Criteria:

      • Core Amine: < 1.0%[1][2][3]

      • O-Acyl Impurity: < 0.1%[1]

    • Action: If Core Amine > 1.0%, add 0.05 eq of fresh activated acid.[1] DO NOT dump a large excess initially.[1]

References

  • Reddy, A. V. R., et al. (2015).[1][4] "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Scientia Pharmaceutica, 83(1), 49–63.[1][4]

  • Chitturi, S. R., et al. (2008).[1][5] "Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance." Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430–1440.[1]

  • Rao, S. V., et al. (2016).[1][6] "Facile synthesis of process related impurities of Lopinavir." Rasayan Journal of Chemistry, 9(2), 203-214.[1][6]

Sources

Optimization

Technical Support Center: Resolution of Lopinavir N2,N5-divalinate on C18 Columns

Welcome to the technical support center for the chromatographic resolution of Lopinavir N2,N5-divalinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic resolution of Lopinavir N2,N5-divalinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The structure of this guide is tailored to address the specific challenges encountered during the HPLC analysis of this compound on C18 columns, ensuring scientific integrity and actionable insights.

I. Understanding the Challenge: Lopinavir N2,N5-divalinate and C18 Columns

Lopinavir is an antiretroviral protease inhibitor.[1] Lopinavir N2,N5-divalinate is a prodrug of Lopinavir, designed to enhance its aqueous solubility. The resolution of this compound and its related substances on a C18 column can be complex due to its potential to exist as diastereomers and its basic nature. C18 columns are the most widely used stationary phases in reversed-phase HPLC, offering a hydrophobic surface for the separation of a broad range of compounds.[2][3] However, the interaction of basic compounds like Lopinavir and its derivatives with the silica backbone of C18 columns can lead to several chromatographic challenges.

This guide will walk you through common issues and their scientific solutions, ensuring robust and reproducible analytical methods.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for Lopinavir N2,N5-divalinate shows significant peak tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing for basic compounds like Lopinavir N2,N5-divalinate on C18 columns is a common issue, often stemming from secondary interactions with the stationary phase.

Causality and Solutions:

  • Silanol Interactions: The primary cause of tailing for basic analytes is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the C18 column.[3]

    • Solution 1: Adjust Mobile Phase pH: Lopinavir has a pKa around 1.5 (strongest basic).[4] Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure that the silanol groups are protonated (neutral), minimizing ionic interactions.[1][4][5] A buffer, such as potassium dihydrogen phosphate, should be used to maintain a consistent pH.[4][6]

    • Solution 2: Use an End-Capped Column: Modern C18 columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. If you are using an older, non-end-capped column, switching to a high-purity, end-capped C18 column can significantly improve peak shape.[3]

    • Solution 3: Employ a Polar-Embedded or Hybrid Particle Column: These columns have stationary phases designed to shield residual silanols, leading to better peak shapes for basic compounds even at low pH.[7][8]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9]

    • Solution: Reduce the injection volume or the concentration of your sample to see if the peak shape improves.[9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[9][10]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[10]

Problem 2: Inadequate Resolution of Diastereomers

Question: I am struggling to separate the diastereomers of Lopinavir N2,N5-divalinate. What parameters can I adjust to improve resolution?

Answer:

Separating diastereomers requires optimizing the selectivity of your chromatographic system.

Causality and Solutions:

  • Mobile Phase Composition: The choice and ratio of organic solvent and aqueous buffer are critical for selectivity.

    • Solution 1: Vary the Organic Modifier: While acetonitrile is common, trying methanol or a combination of acetonitrile and methanol can alter the selectivity and improve the resolution of closely eluting peaks.[4]

    • Solution 2: Fine-Tune the Mobile Phase pH: Even small changes in pH can affect the ionization state of your analytes and, consequently, their interaction with the stationary phase, potentially improving resolution.[5][11] It is crucial to operate within the stable pH range of your C18 column (typically pH 2-8).[2]

    • Solution 3: Adjust Buffer Concentration: The ionic strength of the buffer can influence peak shape and retention, which can indirectly affect resolution.

  • Column Chemistry: Not all C18 columns are the same.

    • Solution: Experiment with C18 columns from different manufacturers. Variations in silica purity, surface area, carbon load, and end-capping can lead to different selectivities.[3] Columns with different stationary phases, such as phenyl-hexyl or cyano, can also provide alternative selectivities.[12]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution.[6] However, be mindful of the stability of your analyte at higher temperatures.

Problem 3: Retention Time Drift

Question: The retention time for my Lopinavir N2,N5-divalinate peak is shifting between injections. What could be causing this instability?

Answer:

Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or column.

Causality and Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If you are running a gradient, ensure sufficient re-equilibration time between runs.

  • Mobile Phase Instability: The composition of the mobile phase can change over time.

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. For buffered mobile phases, be aware of potential microbial growth.

    • Solution 2: Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from affecting the pump's performance.

  • Pump Issues: Inconsistent flow from the HPLC pump will lead to retention time fluctuations.

    • Solution: Check for leaks in the pump and connections. If the pressure is fluctuating, the pump seals may need to be replaced.

  • Column Temperature Fluctuations: Inconsistent column temperature will cause retention times to drift.

    • Solution: Use a column oven to maintain a stable temperature.

Workflow for Troubleshooting Common HPLC Issues

TroubleshootingWorkflow Start Start: Chromatographic Issue Observed PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape InadequateResolution Inadequate Resolution Start->InadequateResolution RetentionDrift Retention Time Drift Start->RetentionDrift AdjustpH Adjust Mobile Phase pH (Low pH for Silanol Suppression) PoorPeakShape->AdjustpH EndCappedColumn Use End-Capped or Polar-Embedded C18 Column PoorPeakShape->EndCappedColumn ReduceLoad Reduce Sample Load (Concentration/Volume) PoorPeakShape->ReduceLoad MatchSolvent Match Sample Solvent to Mobile Phase PoorPeakShape->MatchSolvent VaryOrganic Vary Organic Modifier (ACN, MeOH, or mixture) InadequateResolution->VaryOrganic FineTunepH Fine-Tune Mobile Phase pH InadequateResolution->FineTunepH ChangeColumn Try Different C18 or Alternative Stationary Phase InadequateResolution->ChangeColumn AdjustTemp Adjust Column Temperature InadequateResolution->AdjustTemp Equilibrate Ensure Adequate Column Equilibration RetentionDrift->Equilibrate FreshMobilePhase Prepare Fresh, Degassed Mobile Phase RetentionDrift->FreshMobilePhase CheckPump Check HPLC Pump for Leaks and Pressure Fluctuation RetentionDrift->CheckPump UseOven Use a Column Oven for Stable Temperature RetentionDrift->UseOven

Caption: A workflow for troubleshooting common HPLC issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for developing a method for Lopinavir N2,N5-divalinate on a C18 column?

A1: A good starting point would be a reversed-phase method using a modern, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6][13] For the mobile phase, begin with a gradient elution using a mixture of an aqueous buffer at a low pH (e.g., 0.02 M potassium dihydrogen phosphate at pH 2.5) and an organic modifier like acetonitrile.[6] A typical gradient might run from 30% to 70% acetonitrile over 20-30 minutes. The flow rate can be set to 1.0 mL/min, and UV detection can be performed around 210-240 nm.[6][13]

Q2: How can I confirm if my issue is due to the column or the HPLC system?

A2: A simple way to diagnose this is to replace the current column with a new C18 column of the same type that is known to be in good condition. If the problem persists, it is likely an issue with the HPLC system (e.g., pump, injector, detector). If the problem is resolved, the original column was likely the source of the issue (e.g., contamination, void formation).

Q3: What is a system suitability test and why is it important?

A3: A system suitability test is a set of parameters that are checked before running your samples to ensure the chromatographic system is performing adequately.[13] Key parameters include:

  • Tailing Factor: Measures peak asymmetry. A value close to 1 is ideal.

  • Theoretical Plates (N): Indicates column efficiency. Higher numbers are better.

  • Resolution (Rs): Measures the separation between two peaks. A value greater than 1.5 indicates baseline separation.

  • Repeatability: The precision of multiple injections of the same standard.

These tests are crucial for ensuring the validity of your analytical results and are a requirement under many regulatory guidelines.[13]

Q4: Can I use a guard column?

A4: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained or particulate contaminants, thereby extending the lifetime of the more expensive analytical column.[14]

IV. Experimental Protocols

Protocol 1: Basic HPLC Method for Lopinavir N2,N5-divalinate
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50)
Protocol 2: System Suitability Test
  • Prepare a standard solution of Lopinavir N2,N5-divalinate at a known concentration.

  • Inject the standard solution six times.

  • Calculate the following parameters from the resulting chromatograms:

    • Relative Standard Deviation (RSD) of the peak area and retention time.

    • Tailing factor of the main peak.

    • Number of theoretical plates.

    • Resolution between the diastereomers (if applicable).

  • Compare the results against pre-defined acceptance criteria (e.g., RSD < 2%, Tailing Factor < 1.5, Resolution > 1.5).

Logical Relationship of Method Development Parameters

MethodDevelopment Goal Goal: Good Resolution & Peak Shape Column Column Selection (C18, End-capped) Column->Goal Affects Selectivity & Peak Shape MobilePhase Mobile Phase (pH, Organic Modifier, Buffer) MobilePhase->Goal Controls Retention & Selectivity Conditions Operating Conditions (Temp, Flow Rate, Gradient) Conditions->Goal Fine-tunes Separation

Caption: Interplay of key parameters in HPLC method development.

V. References

  • UHPLC Column for Highly Polar Basic Compounds - Phenomenex. (2022, May 20). Phenomenex.

  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. (n.d.). ScienceDirect.

  • Technical Support Center: Lopinavir LC-MS/MS Analysis - Benchchem. (n.d.). BenchChem.

  • Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis.

  • Rapid Method Development through Proper Column Selection. (n.d.). Waters.

  • C18 HPLC Columns and Their Properties. (2018, May 20). Pharmaguideline.

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (n.d.). LCGC International.

  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). Biovanix Chromatography.

  • Development and Validation of Forced Degradation Studies of Lopinavir Using RP-HPLC and Characterization of Degradants by LC-MS/MS. (n.d.). TSI Journals.

  • A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (n.d.). RJPN.

  • development and validation of forced degradation studies of lopinavir using rp-hplc and characterization. (2015, January 22). TSI Journals.

  • A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using cellulose based chiral stationary phase Full Paper. (2025, March 4). ResearchGate.

  • RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. (2018, January 10). Remedy Publications LLC.

  • Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. (n.d.). IT Medical Team.

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LOPINAVIR AND RITONAVIR BY RP-HPLC. (2014, July 15). OMICS International.

  • A validated chiral LC method for enantiomeric separation of intermediate of lopinavir. (2011, June 16). TSI Journals.

  • LC Method for Studies on the Stability of Lopinavir and Ritonavir in Soft Gelatin Capsules. (2025, August 7). ResearchGate.

  • Result of analysis of forced degradation study samples using proposed... (n.d.). ResearchGate.

  • Development and Validation of a New Stability Indicating Rp- Hplc Method for Simultaneous Estimation of Ritonavir and Lopinavir. (2022, May 10). IJPR.

  • RP-HPLC method development and validation for simultaneous estimation of Lopinavir and Ritonavir in tablet dosage form. (2016, December 28). Indian Journal of Research in Pharmacy and Biotechnology.

  • A Novel RP HPLC Method Development and Validation of Lopinavir and Ritonavir in Bulk and Pharmaceutical Dosage Forms. (n.d.). IOSR Journal.

  • Simultaneous determination of lopinavir and three ester prodrugs by LC-MS/MS in lysates of BeWo cells. (2015, January 15). PubMed.

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific.

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

  • HPLC Troubleshooting Guide. (n.d.).

  • Water-soluble prodrugs of the human immunodeficiency virus protease inhibitors lopinavir and ritonavir. (2009, May 14). PubMed.

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.

Sources

Troubleshooting

Minimizing symmetrical byproducts in Lopinavir coupling reactions

Topic: Minimizing Symmetrical Byproducts & Acylation Impurities Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Diagnostic Hub: Defining the "Symmetrical" Problem In the synthesis of Lopinavir (ABT-378),...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Symmetrical Byproducts & Acylation Impurities Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Diagnostic Hub: Defining the "Symmetrical" Problem

In the synthesis of Lopinavir (ABT-378), "symmetrical byproducts" typically refer to three distinct mechanistic failures during the coupling of the chiral amine core with the 2-(2,6-dimethylphenoxy)acetyl moiety.

Before proceeding, identify which spectral signature matches your impurity profile:

Impurity TypeCommon NameStructural CharacteristicRoot Cause
Impurity 9 Lopinavir Diamide Bis-acylation of the diamine precursor (Symmetrical addition).[1][2]Incomplete reduction of the core or stoichiometry errors.
Impurity 10 Diacylated Impurity Acylation at both the N-terminus and the secondary -OH group.[1]High pH during coupling or hyper-active acylating agent.[1]
Impurity 7 Lopinavir Dimer Symmetrical dimer linked via the phenoxy tail.Contaminated 2,6-dimethylphenol starting material (oxidative coupling).[1]
Transient Symmetrical Anhydride (R-CO-O-CO-R) of the side chain acid.[1]Improper activation order (e.g., in Mixed Anhydride protocols).
Technical Deep Dive: Mechanism & Mitigation
Scenario A: The "Double Addition" (Impurity 9 & 10)

The Issue: The Lopinavir core contains a secondary hydroxyl group and a hindered secondary amine. The target reaction is the amidation of the amine. However, under aggressive conditions (excess base or highly reactive acid chlorides), the hydroxyl group competes, forming the O-acylated byproduct. While not geometrically symmetrical, this is often categorized as a "double addition" error.

Mechanistic Insight: The reaction kinetics favor N-acylation.[1] However, the presence of strong bases (like TEA) increases the nucleophilicity of the hydroxyl group. Furthermore, if the acid chloride is generated in situ with thionyl chloride and not purged of excess reagent, the highly reactive species promotes non-selective acylation.

Corrective Protocol:

  • Base Selection: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) .[1] NMM is less likely to deprotonate the secondary alcohol, significantly reducing O-acylation rates.

  • Biphasic Systems: Utilize a Schotten-Baumann condition (Water/DCM or Water/EtOAc) with inorganic base (NaHCO₃).[1] The hydroxyl group remains protonated and unreactive in the aqueous interface, while the amine reacts in the organic phase.

Scenario B: Symmetrical Anhydride Formation

The Issue: When using mixed anhydride coupling (e.g., Pivaloyl chloride or Ethyl chloroformate), the activated species can disproportionate into a Symmetrical Anhydride (Side Chain-CO-O-CO-Side Chain).[1] Why it matters: Symmetrical anhydrides are less reactive than mixed anhydrides.[1] They require higher temperatures to react, which thermally allows the O-acylation pathway to open up, leading back to Impurity 10.

Corrective Protocol:

  • Activation Temperature: Maintain activation temperature strictly between -5°C and 0°C .

  • Activation Time: Limit activation time to <30 minutes before amine addition to prevent disproportionation.

Visualizing the Impurity Pathways

The following diagram illustrates the branching pathways where "symmetrical" errors occur during the critical coupling step.

Lopinavir_Coupling_Pathways Start_Acid 2-(2,6-dimethylphenoxy) acetic acid Act_Agent Activation (SOCl2 or CDI) Start_Acid->Act_Agent Start_Core Lopinavir Core (Amine) Lopinavir Lopinavir (Target API) Start_Core->Lopinavir Active_Species Activated Acid (Acid Chloride/Imidazolide) Act_Agent->Active_Species Correct Control Sym_Anhydride Symmetrical Anhydride (Byproduct) Act_Agent->Sym_Anhydride Stoich. Error / Water Active_Species->Lopinavir + Core (Controlled pH) Imp_10 Impurity 10 (N,O-Bis-acylated) Active_Species->Imp_10 + Core (High pH / Excess Reagent) Imp_9 Impurity 9 (Diamide from Diamine) Active_Species->Imp_9 + Unprotected Diamine Sym_Anhydride->Lopinavir Slow Reaction Sym_Anhydride->Imp_10 Thermal forcing

Figure 1: Reaction pathways showing the divergence between the target Lopinavir synthesis and the formation of symmetrical anhydrides and bis-acylated impurities (Impurity 9 & 10).[1]

Optimized Experimental Protocol

Objective: Coupling of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with 2-(2,6-dimethylphenoxy)acetyl chloride while suppressing Impurity 10.

Reagents:

  • Lopinavir Core (Amine)[1][3]

  • 2-(2,6-dimethylphenoxy)acetyl chloride (Freshly prepared or commercial)[1]

  • Solvent: Ethyl Acetate (EtOAc)[1]

  • Base: Sodium Bicarbonate (NaHCO₃) – Biphasic Strategy[1]

Step-by-Step Methodology:

  • Preparation of Organic Phase: Dissolve 1.0 eq of the Lopinavir Core in Ethyl Acetate (10 volumes). Ensure complete dissolution at 25°C.

  • Preparation of Aqueous Phase: Prepare a 5% w/v solution of NaHCO₃ in water (10 volumes).

  • Biphasic Setup: Charge the aqueous base to the organic layer. Stir vigorously to create an emulsion.

    • Why: This traps the HCl byproduct immediately in the aqueous phase, preventing the pH of the organic phase from dropping (which would stall the reaction) or rising too high (which would activate the -OH group).

  • Controlled Addition: Dissolve 1.1 eq of Acid Chloride in EtOAc (2 volumes). Add this solution dropwise to the biphasic mixture over 60 minutes, maintaining temperature at 20–25°C .

    • Critical Control: Do not exceed 30°C. Higher temperatures increase the kinetic energy enough to overcome the activation energy for O-acylation.

  • Quench: After addition, stir for 2 hours. Monitor via HPLC.[3] If Impurity 10 > 0.1%, wash the organic layer with a dilute solution of imidazole (to hydrolyze the ester) or mild aqueous ammonia.

  • Workup: Separate layers. Wash organic layer with water, then brine. Dry over Na₂SO₄.

Troubleshooting FAQs

Q: I am seeing a persistent impurity at RRT 1.2 that matches the "Dimer" (Impurity 7). My coupling conditions are mild. What is wrong? A: This is likely an upstream supply chain issue, not a coupling failure. Impurity 7 (Lopinavir Dimer) originates from the dimerization of 2,6-dimethylphenol during the synthesis of the starting acid.[2][4] This "phenolic dimer" carries through the entire synthesis.

  • Action: Request a Certificate of Analysis (CoA) from your vendor for the starting acid specifically checking for the "Bis-phenol" impurity.[1] It must be <0.1%.

Q: Can I use CDI (Carbonyldiimidazole) instead of Acid Chloride to avoid HCl generation? A: Yes, but CDI introduces the risk of Symmetrical Urea formation if the activation is not complete before amine addition.

  • Protocol Adjustment: If using CDI, ensure you activate the acid for at least 1 hour at 20°C to form the acyl-imidazole completely. Verify CO₂ evolution has ceased. If you add the amine too early, it will react with unreacted CDI to form the symmetrical urea dimer of the core.

Q: How do I remove Impurity 10 (O-acylated) if it has already formed? A: You can selectively hydrolyze the ester (Impurity 10) back to the alcohol (Lopinavir) without cleaving the amide bond.[1]

  • Method: Treat the crude reaction mixture with 0.5N NaOH in Methanol at 0–5°C for 30 minutes. The ester is more labile than the amide. Neutralize immediately with acetic acid once the impurity disappears on HPLC.

References
  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63.[4] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Veephro Laboratories. (n.d.). Lopinavir Impurities: Structure and Identification. Retrieved from Veephro Catalog. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Lopinavir Valine Impurities

This guide provides an in-depth comparison of analytical methodologies for the validation of methods used to quantify valine-related impurities in Lopinavir. As drug safety and efficacy are paramount, the robust control...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of methods used to quantify valine-related impurities in Lopinavir. As drug safety and efficacy are paramount, the robust control of impurities is a critical aspect of pharmaceutical quality control. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, data-supported comparisons to aid in the selection and validation of fit-for-purpose analytical methods.

The Imperative of Impurity Profiling for Lopinavir

Lopinavir is a vital protease inhibitor used in the treatment of HIV. During its synthesis, impurities can be introduced, including process-related impurities and degradation products. Valine-related impurities are of particular interest as they can arise from the starting materials or side reactions. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over such impurities.[1]

The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for its intended application. For impurity testing, this means the method must be sensitive, specific, and accurate enough to detect and quantify impurities at or below the established reporting, identification, and qualification thresholds outlined in the International Council for Harmonisation (ICH) guidelines.

Pillars of Method Validation: A Regulatory Overview

Any analytical method intended for quality control must be validated according to globally harmonized guidelines, primarily ICH Q2(R2).[2][3][4][5] This ensures that a method is reliable, reproducible, and fit for its purpose. The core validation parameters for an impurity quantification method are detailed below.

Validation ParameterDefinition & Purpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., main drug substance, excipients, other impurities). This is crucial to ensure that the reported impurity level is not falsely elevated by co-eluting peaks.[6]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This confirms that the detector response accurately reflects the amount of impurity present.[6][7]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, this typically spans from the Limit of Quantitation (LOQ) to 120% of the specification limit.[8]
Accuracy The closeness of test results to the true value. It is typically determined by spiking the drug product with known quantities of the impurity and measuring the percent recovery.[6][8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (short-term, same analyst, same equipment) and Intermediate Precision (within-laboratory variations: different days, analysts, or equipment).[8]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity methods.[8]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature). This provides an indication of its reliability during normal usage.[7]

The relationship and typical flow of these validation activities can be visualized as a structured process.

G cluster_0 Phase 1: Foundational Validation cluster_1 Phase 2: Sensitivity & Reliability Specificity Specificity (Forced Degradation, Spiking) Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness (Deliberate Variations) LOD->Robustness Validation_Complete Validated Method Ready for QC Robustness->Validation_Complete Method_Dev Method Development & Optimization Method_Dev->Specificity

A typical workflow for analytical method validation.

Comparative Analysis of Chromatographic Techniques

The separation and quantification of Lopinavir and its impurities are predominantly achieved using reversed-phase liquid chromatography. However, the choice between conventional High-Performance Liquid Chromatography (HPLC) and the more modern Ultra-Performance Liquid Chromatography (UPLC) presents a trade-off between speed, resolution, and equipment requirements. For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is often indispensable.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical quality control laboratory. It offers reliable and robust performance for routine analysis.

  • Principle: Separation is based on the differential partitioning of analytes between a stationary phase (typically C18) and a liquid mobile phase. A UV detector measures the absorbance of the analytes as they elute from the column.

  • Causality of Experimental Choices: An isocratic mobile phase (constant composition) may be sufficient if all impurities are well-resolved. However, a gradient elution (where the mobile phase composition changes over time) is often necessary to separate impurities with a wide range of polarities from the main Lopinavir peak.[9] The detection wavelength is selected based on the UV absorbance maxima of Lopinavir and its impurities, often around 210-225 nm, to ensure adequate sensitivity.[9][10]

Ultra-Performance Liquid Chromatography (UPLC) with PDA Detection

UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures.

  • Principle: The smaller particle size provides a dramatic increase in column efficiency, leading to better resolution and higher sensitivity. A Photo Diode Array (PDA) detector acquires the entire UV spectrum for each peak, which aids in assessing peak purity.[11][12]

  • Performance Advantage: The primary advantages are significantly faster run times and improved resolution between closely eluting peaks.[11] This is critical for complex impurity profiles where baseline separation is challenging. The increased sensitivity also leads to lower LOD and LOQ values.

Performance Comparison: HPLC vs. UPLC for Lopinavir Impurity Analysis

The following table summarizes typical performance data synthesized from published methods, highlighting the advantages of UPLC.

ParameterTypical HPLC PerformanceTypical UPLC PerformanceAdvantage
Run Time 15-30 minutes5-10 minutesUPLC (Higher Throughput)
Resolution Good, may require longer gradients for complex mixtures.[10]Excellent, superior separation of closely eluting peaks.[11][13]UPLC (Higher Confidence)
LOD ~0.04 - 0.17 µg/mL[10]~0.01 - 0.03 µg/mLUPLC (Higher Sensitivity)
LOQ ~0.13 - 0.50 µg/mL[10]~0.03 - 0.08 µg/mLUPLC (Better for Low-Level Impurities)
Precision (%RSD) < 2.0%< 1.5%UPLC (Slightly Better)
Liquid Chromatography-Mass Spectrometry (LC-MS)

When an unknown impurity is detected, or when quantification below the limits of UV detection is required, LC-MS is the gold standard.

  • Principle: After chromatographic separation, the analytes are ionized and their mass-to-charge ratio (m/z) is measured by a mass spectrometer. This provides definitive identification based on molecular weight and fragmentation patterns (in MS/MS).[14][15]

  • Authoritative Identification: LC-MS is unparalleled in its specificity. It was used to identify several previously unknown related substances in Lopinavir drug substance.[9] This capability is essential during drug development and for investigating out-of-specification results.

G Sample Sample Injection LC LC Separation (e.g., UPLC) Sample->LC Ion_Source Ionization Source (e.g., ESI) LC->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System

Workflow for LC-MS based impurity identification.

Experimental Protocol: Validating a UPLC Method for Lopinavir Impurities

This section provides a detailed, step-by-step protocol for validating a stability-indicating UPLC method. A self-validating system is one where the acceptance criteria for each test are pre-defined in a validation protocol, and the experimental results must meet these criteria for the method to be considered valid.

Objective: To validate a UPLC method for the quantification of valine-related impurities in Lopinavir drug substance.

Instrumentation & Conditions (Based on a typical published method[11][12]):

  • System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile:Methanol (85:15 v/v)

  • Gradient: Time (min)%B
    020
    580
    780
    7.120
    1020
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 215 nm

  • Injection Volume: 3.5 µL

Step 1: System Suitability Testing

  • Rationale: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Prepare a system suitability solution containing Lopinavir and a known impurity standard.

    • Inject the solution six replicate times.

  • Acceptance Criteria:

    • Resolution: > 2.0 between Lopinavir and the closest eluting impurity.

    • Tailing Factor (for Lopinavir): ≤ 1.5.

    • %RSD of Peak Area (n=6): ≤ 2.0%.

Step 2: Specificity (Forced Degradation)

  • Rationale: To demonstrate that the method can separate the main drug from its degradation products, proving it is "stability-indicating."

  • Procedure:

    • Subject Lopinavir samples to stress conditions: acid (e.g., 2N HCl), base (e.g., 2N NaOH), oxidation (e.g., 20% H₂O₂), heat, and light.[16]

    • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria:

    • The Lopinavir peak should be spectrally pure (as determined by PDA analysis) in all stressed samples.

    • Degradation products should be well-resolved from the Lopinavir peak (Resolution > 2.0).

Step 3: Linearity and Range

  • Rationale: To confirm a proportional relationship between concentration and detector response over the expected range of impurity levels.

  • Procedure:

    • Prepare a series of at least five dilutions of the valine impurity standard, ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range would cover ~0.05% to 0.18%).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999.

Step 4: Accuracy (Recovery)

  • Rationale: To demonstrate that the method can accurately measure the amount of impurity present in the actual sample matrix.

  • Procedure:

    • Spike the Lopinavir drug substance with the valine impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria:

    • Mean % Recovery: Typically between 90.0% and 110.0% for each level.

Step 5: Precision

  • Rationale: To assess the random error of the method.

  • Procedure:

    • Repeatability: Analyze six separate preparations of Lopinavir spiked with the impurity at the 100% specification level.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria:

    • %RSD: ≤ 5.0% for both repeatability and intermediate precision.

Step 6: LOQ & LOD

  • Rationale: To establish the lower limits of the method's performance.

  • Procedure:

    • Determine based on the signal-to-noise ratio (S/N). Prepare progressively more dilute solutions of the impurity.

    • LOD is the concentration that yields an S/N of ~3:1.

    • LOQ is the concentration that yields an S/N of ~10:1.

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for the impurity. The precision (%RSD) at the LOQ should be ≤ 10.0%.

Step 7: Robustness

  • Rationale: To ensure the method remains reliable under minor variations.

  • Procedure:

    • Analyze a sample while making small, deliberate changes to method parameters, one at a time.

    • Examples: Flow rate (±0.04 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.1 units).

  • Acceptance Criteria:

    • System suitability criteria must still be met.

    • The peak area and retention time of the impurity should not change significantly from the nominal conditions.

Conclusion: Selecting the Appropriate Method

The validation of analytical methods for Lopinavir valine impurities is a rigorous process governed by international regulatory standards.

  • For routine quality control and release testing , a validated UPLC method is the superior choice. Its speed, resolution, and sensitivity provide a high degree of confidence and operational efficiency compared to traditional HPLC.

  • A validated HPLC method remains a viable and robust alternative, particularly in laboratories where UPLC instrumentation is not yet standard.

  • LC-MS/MS is not typically used for routine quantification due to its complexity and cost, but it is an essential, authoritative tool for the identification of unknown impurities during development and for troubleshooting investigations.

Ultimately, the choice of method must be justified and supported by comprehensive validation data that proves it is fit for its intended purpose: ensuring the quality, safety, and efficacy of Lopinavir for patients.

References

  • Food and Drug Administration (FDA). (2024). Q2(R2)
  • Food and Drug Administration (FDA).
  • BA Sciences.
  • Killi, G. D., et al. (2015). A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. Brazilian Journal of Pharmaceutical Sciences.
  • SciELO.
  • United States Pharmacopeia.
  • Lab Manager.
  • Food and Drug Administration (FDA). (2015).
  • SciELO.
  • Veeprho. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbio.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Soni, V., & Kamble, P. R. A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS.
  • ResearchGate. Chromatogram of lopinavir, ritonavir and its impurities.
  • European Medicines Agency (EMA). ICH Q2(R2)
  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • Brazilian Journal of Pharmaceutical Sciences.
  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis.
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.
  • El-Gindy, A., et al. (2014). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Journal of Pharmaceutical Analysis.
  • Bhavyasri, K., et al. (2015).
  • Smith, A. (2013). Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. International Journal of Drug Development & Research.
  • ResearchGate.
  • ResearchGate.
  • Lipiński, M., et al. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavir in human plasma using liquid chromatography – ion trap mass spectrometry.
  • ASM Journals. (2014). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma.
  • Indian Journal of Pharmaceutical Education and Research. (2024). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form.
  • Research Journal of Pharmacy and Technology. (2021). A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC.
  • Al-Adnani, H. A., et al. (2023). A Review on Analytical Techniques-Based Method Validation and Quality Standardization of Some Anti-Viral Active Pharmaceutical I.

Sources

Comparative

Quantifying Lopinavir Impurities: A Comparative Guide to Determining the Relative Response Factor of Lopinavir N2,N5-divalinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiretroviral drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Lopinavir is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Lopinavir is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety profile of the final drug product. Accurate quantification of these impurities is therefore a critical aspect of quality control. This guide provides an in-depth, technical comparison of methodologies for determining the Relative Response Factor (RRF) of a potential Lopinavir impurity, Lopinavir N2,N5-divalinate, a crucial parameter for its accurate quantification in the absence of a dedicated reference standard.

This guide will navigate through the fundamental principles of RRF, the experimental design for its determination using High-Performance Liquid Chromatography (HPLC), and a comparative analysis of the data. The protocols described herein are designed to be self-validating, aligning with the principles of scientific integrity and regulatory expectations.

The Significance of Relative Response Factor (RRF) in Impurity Profiling

In chromatographic analysis, the detector's response to different chemical compounds can vary significantly, even at identical concentrations. The Response Factor (RF) is a measure of this response, calculated as the peak area divided by the concentration.[4] The Relative Response Factor (RRF) is the ratio of the response factor of an impurity to that of the API.[3][4]

An RRF value of 1.0 indicates that the impurity and the API have the same response at the same concentration. A value greater than 1.0 signifies a higher response from the impurity, while a value less than 1.0 indicates a lower response compared to the API. Assuming an RRF of 1.0 without experimental verification can lead to a significant under- or overestimation of the impurity level, potentially compromising product quality and patient safety.[5] Therefore, the experimental determination of RRF is a critical step in the validation of analytical methods for impurity quantification.[6][7]

Experimental Determination of RRF for Lopinavir N2,N5-divalinate

This section outlines a comprehensive, step-by-step methodology for determining the RRF of Lopinavir N2,N5-divalinate relative to Lopinavir using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.

Core Principle:

The RRF is determined by comparing the slopes of the calibration curves of Lopinavir and Lopinavir N2,N5-divalinate. This is achieved by preparing solutions of both compounds at various known concentrations and analyzing them under identical HPLC conditions.

Materials and Instrumentation:
  • Reference Standards: Lopinavir (USP or equivalent), Lopinavir N2,N5-divalinate (synthesized and characterized, or from a certified supplier).[8]

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for Lopinavir and its impurities.[9]

  • Mobile Phase: A suitable mobile phase for the separation of Lopinavir and its impurities. A common starting point could be a gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and a polar organic solvent like acetonitrile.[9][10]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Volumetric glassware and analytical balance.

Experimental Workflow Diagram

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_cal_api Lopinavir Calibration Standards cluster_cal_imp Impurity Calibration Standards cluster_analysis HPLC Analysis cluster_calc Data Analysis & RRF Calculation stock_api Prepare Lopinavir Stock Solution (e.g., 1 mg/mL) cal_api_1 Level 1 (e.g., 0.1 µg/mL) stock_api->cal_api_1 Serial Dilutions stock_imp Prepare Lopinavir N2,N5-divalinate Stock Solution (e.g., 1 mg/mL) cal_imp_1 Level 1 (e.g., 0.1 µg/mL) stock_imp->cal_imp_1 Serial Dilutions cal_api_2 Level 2 (e.g., 1 µg/mL) cal_api_3 Level 3 (e.g., 10 µg/mL) cal_api_4 Level 4 (e.g., 50 µg/mL) cal_api_5 Level 5 (e.g., 100 µg/mL) hplc Inject all calibration standards into HPLC system (n=3 injections each) cal_api_5->hplc cal_imp_2 Level 2 (e.g., 1 µg/mL) cal_imp_3 Level 3 (e.g., 10 µg/mL) cal_imp_4 Level 4 (e.g., 50 µg/mL) cal_imp_5 Level 5 (e.g., 100 µg/mL) cal_imp_5->hplc data_acq Record Chromatograms and Peak Areas hplc->data_acq plot_api Plot Lopinavir Calibration Curve (Peak Area vs. Conc.) data_acq->plot_api plot_imp Plot Impurity Calibration Curve (Peak Area vs. Conc.) data_acq->plot_imp slope_api Determine Slope (m_API) plot_api->slope_api slope_imp Determine Slope (m_Impurity) plot_imp->slope_imp rrf_calc Calculate RRF (m_Impurity / m_API) slope_api->rrf_calc slope_imp->rrf_calc

Caption: Workflow for the experimental determination of the Relative Response Factor.

Step-by-Step Experimental Protocol:
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a known amount of Lopinavir reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Similarly, prepare a stock solution of Lopinavir N2,N5-divalinate of the same concentration. The use of the same diluent for both the API and the impurity is crucial to avoid any matrix effects.

  • Preparation of Calibration Solutions:

    • From the stock solutions, prepare a series of calibration standards for both Lopinavir and Lopinavir N2,N5-divalinate at a minimum of five concentration levels.

    • The concentration range should encompass the expected level of the impurity and the limit of quantification (LOQ) of the analytical method.[6] A typical range could be from 0.05% to 150% of the specification limit for the impurity relative to the API concentration.

  • HPLC Analysis:

    • Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system until a stable baseline is achieved.

    • Inject each calibration solution in triplicate to ensure the precision of the measurements.

    • Record the chromatograms and integrate the peak areas for Lopinavir and Lopinavir N2,N5-divalinate. The detection wavelength should be chosen at the UV maximum of Lopinavir or at a wavelength where both compounds have significant absorbance to ensure sensitivity. A PDA detector is advantageous as it allows for the examination of peak purity.

Data Analysis and RRF Calculation:
  • Construct Calibration Curves:

    • For both Lopinavir and Lopinavir N2,N5-divalinate, plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis for each data set. The calibration curve should be linear over the tested concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Determine the Slopes:

    • The slope of the linear regression line represents the response factor (RF) for each compound. Let the slope for Lopinavir be mAPI and the slope for Lopinavir N2,N5-divalinate be mImpurity.

  • Calculate the Relative Response Factor (RRF):

    • The RRF is calculated using the following formula:

      RRF = mImpurity / mAPI

Comparative Data Summary

The following table provides a template for summarizing the experimental data for the determination of the RRF.

Parameter Lopinavir Lopinavir N2,N5-divalinate
Linearity Range (µg/mL) [Specify Range][Specify Range]
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Slope of Calibration Curve (m) mAPImImpurity
Relative Response Factor (RRF) 1.00 (by definition)mImpurity / mAPI

Causality Behind Experimental Choices and Scientific Integrity

  • Choice of Multiple Concentration Levels: Using a minimum of five concentration levels for the calibration curve ensures the linearity of the response is robustly demonstrated, a key requirement for accurate RRF determination as per USP <1225>.[11][12]

  • Triplicate Injections: Performing triplicate injections for each concentration level minimizes the impact of random errors and provides a measure of the precision of the analytical system.

  • Identical Chromatographic Conditions: Analyzing both the API and the impurity under the exact same HPLC conditions is fundamental. Any variation in mobile phase composition, flow rate, or column temperature can alter the detector response and lead to an inaccurate RRF value.

  • Purity of Standards: The accuracy of the determined RRF is directly dependent on the purity of the reference standards used for both Lopinavir and Lopinavir N2,N5-divalinate. The purity of the impurity standard should be rigorously established using multiple analytical techniques (e.g., NMR, Mass Spectrometry, and a separate purity assay).

  • System Suitability: Before initiating the analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically includes parameters like theoretical plates, tailing factor, and repeatability of injections.

Conclusion

The determination of the Relative Response Factor is a critical component of analytical method validation for impurity quantification, especially when a certified reference standard for the impurity is unavailable. By following a well-designed and scientifically sound experimental protocol, researchers can confidently and accurately quantify impurities like Lopinavir N2,N5-divalinate in Lopinavir drug substance and product. The methodology outlined in this guide, grounded in regulatory expectations and scientific principles, provides a robust framework for ensuring the quality, safety, and efficacy of pharmaceutical products. The RRF value, once determined and validated, can be incorporated into the routine quality control testing for the release of Lopinavir.

References

  • A NOVEL RP-HPLC METHOD FOR IMPURITY DETERMINATION IN LOPINAVIR AND RITONAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS - RJPN. (n.d.).
  • Importance of Relative Response Factor in Impurities Quantification - Veeprho. (2020, August 24).
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. (n.d.).
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15).
  • Chitturi, S. R., et al. (2008). Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1430-1440.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (n.d.).
  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2014, September 22).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • 1225 - Validation of Compendial Procedures. (2025, November 3).
  • Development and Validation of Analytical method for Lopinavir and - IT Medical Team. (n.d.).
  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015, July 30).
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2014, September 22).
  • Lopinavir N2,N5-Divalinate Impurity - LGC Standards. (n.d.).
  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63.
  • FDA issues revised guidance for analytical method validation. (2015, August 6).
  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. (n.d.).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17).
  • Synthesis and Characterization of Related Substances of Lopinavir | Request PDF. (n.d.).
  • Quantitative Estimation of Lopinavir and Ritonavir in Tablets by RP-HPLC Method - Walsh Medical Media. (2012, July 14).
  • Lopinavir | C37H48N4O5 | CID 92727 - PubChem - NIH. (2018, November 14).
  • Data on compounding lopinavir and ritonavir suspension for non-cooperative COVID-19 patients. (2020, October 23).
  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26).
  • Relative Response Factor (RRF) and its Calculation in HPLC Analysis - Pharmaguideline. (2025, February 18).
  • Uncertainty factors and relative response factors: correcting detection and quantitation bias in extractables and leachables studies. (2025, May 22).
  • RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form - Remedy Publications LLC. (2018, January 10).
  • Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC - SciSpace. (n.d.).
  • Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil - ScienceOpen. (2025, January 31).
  • KALETRA® (lopinavir/ritonavir) tablets (lopinavir/ritonavir) oral solution - accessdata.fda.gov. (n.d.).
  • Relative Response Factor: Accurate Quantification in Chromatography - Separation Science. (2024, October 15).
  • Lopinavir-menthol co-crystals for enhanced dissolution rate and intestinal absorption - PMC. (2022, July 11).

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Validation

Comparative Analysis of Lopinavir Process Impurities: Divalinate vs. Phenoxyacetyl Derivatives

Executive Summary: The Challenge of Asymmetry In the synthesis of Lopinavir , a protease inhibitor critical to HIV and potential antiviral therapies, the primary CMC (Chemistry, Manufacturing, and Controls) challenge lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Asymmetry

In the synthesis of Lopinavir , a protease inhibitor critical to HIV and potential antiviral therapies, the primary CMC (Chemistry, Manufacturing, and Controls) challenge lies in its asymmetric structure. Lopinavir is constructed on a pseudo-symmetric 1,6-diphenylhexane core, but it requires two different "end caps": a valine-derived cyclic urea (the "Head") and a 2,6-dimethylphenoxyacetyl group (the "Tail").[1]

This guide compares the two primary failure modes of this asymmetric synthesis:

  • Lopinavir Divalinate (Impurity C): The result of "double-capping" with the valine-urea moiety.[1]

  • Phenoxyacetyl Impurities (Impurity S & Diamide): The result of "double-capping" with the phenoxyacetyl moiety or side-reaction esterification.[1]

Understanding the distinction between these impurities is critical for process chemists and analytical scientists, as they represent opposing ends of the polarity spectrum and require distinct control strategies.

Structural & Chemical Profile Comparison

The following table contrasts the physicochemical profiles of the Divalinate impurity against the primary Phenoxyacetyl impurities (specifically the pharmacopeial Impurity S and the process-related Diamide ).

FeatureLopinavir Divalinate (Impurity C)Phenoxyacetyl Impurity (Impurity S / O-Acyl)
Primary Identity USP/EP Impurity CUSP Impurity S (O-Phenoxyacetyl)
Chemical Nature Bis-Urea Derivative O-Acylated Ester
Formation Mechanism Symmetric Synthesis Error: The core diamine reacts with 2 equivalents of the Valine-Urea acid.[1]Side Reaction: The secondary hydroxyl group reacts with excess Phenoxyacetyl chloride/acid.
Molecular Formula C₃₆H₅₂N₆O₅C₄₇H₅₈N₄O₇
Molecular Weight ~648.8 g/mol ~791.0 g/mol
Hydrophobicity Lower (More Polar).[1] Contains two polar cyclic urea groups; lacks the hydrophobic phenoxy tail.Higher (Very Lipophilic). Contains two hydrophobic phenoxy rings and caps the polar -OH group.[1]
RP-HPLC Elution Typically elutes Early (Pre-Lopinavir) due to increased polarity.[1]Typically elutes Late (Post-Lopinavir) due to high lipophilicity.
UV Absorption Lower relative response (lacks the aromatic density of the phenoxy group).High relative response (two aromatic phenoxy systems).
Mechanistic Origins: The "Competition for the Core"

To control these impurities, one must understand the causality of their formation. Lopinavir synthesis typically involves a sequential coupling to a central diamine core (Intermediate 5).

  • The Divalinate Pathway (Impurity C): Occurs when the Valine-Urea Acid (Side Chain A) is present in excess or introduced too early/aggressively, causing it to occupy both amine sites on the core.[1] This is a "Homo-coupling" error [1, 4].[1]

  • The Phenoxyacetyl Pathway (Impurity S): This is distinct. While a "Bis-Phenoxyacetyl" diamide (Impurity 9) can form via homo-coupling, the more persistent threat is Impurity S .[1] This forms when the Phenoxyacetyl agent (Side Chain B) attacks the secondary hydroxyl group of the Lopinavir molecule itself, creating an ester linkage [2, 3].

Visualization: Impurity Divergence Pathways[1]

The following diagram illustrates the critical divergence points in the synthesis workflow that generate these specific impurities.

Lopinavir_Impurities Core Diamine Core (Intermediate 5) Lopinavir LOPINAVIR (API) (Hetero-coupled A-Core-B) Core->Lopinavir Controlled Sequential Addition Divalinate DIVALINATE (Impurity C) (Homo-coupled A-Core-A) Core->Divalinate Double Addition of A (Synthesis Error) BisPhenoxy DIAMIDE (Impurity 9) (Homo-coupled B-Core-B) Core->BisPhenoxy Double Addition of B (Synthesis Error) Valine Reactant A: Valine-Urea Acid Valine->Core Excess A Phenoxy Reactant B: Phenoxyacetyl Chloride Phenoxy->Core Excess B ImpurityS IMPURITY S (O-Phenoxyacetyl Ester) Phenoxy->ImpurityS Lopinavir->ImpurityS Esterification of -OH (Excess Phenoxyacetyl)

Figure 1: Divergent synthesis pathways showing the formation of Divalinate (via symmetric urea coupling) versus Phenoxyacetyl impurities (via symmetric amide coupling or O-acylation).[1]

Analytical Protocol: Separation & Identification

Because these impurities possess opposite polarity shifts relative to Lopinavir, a standard Reverse-Phase HPLC (RP-HPLC) gradient is highly effective for separation.[1]

4.1. Experimental Methodology (HPLC)

Based on validated protocols for Lopinavir related substances [5, 6].

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., YMC Pack ODS-AQ or Hypersil BDS).[1]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.5 with Orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-5 min: 40% B (Isocratic hold to elute polar Divalinate)

    • 5-25 min: 40% → 80% B (Linear ramp to elute Lopinavir and lipophilic Phenoxyacetyls)

    • 25-35 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Optimal for Divalinate which lacks the phenoxy chromophore) or 240 nm .

4.2. Diagnostic Interpretation
  • Divalinate (Impurity C):

    • RRT (Relative Retention Time): ~0.85 - 0.95 (Elutes before Lopinavir).[1]

    • Why? The molecule contains two urea groups and zero phenoxy groups, making it significantly more polar than the API.

  • Phenoxyacetyl (Impurity S):

    • RRT: ~1.2 - 1.4 (Elutes after Lopinavir).[1]

    • Why? The molecule has two hydrophobic phenoxy tails and the hydroxyl group is masked (esterified), drastically increasing lipophilicity.

Control Strategy Recommendations

To minimize these specific impurities, the following process controls are recommended:

  • Stoichiometry is King:

    • For Divalinate: Ensure strict stoichiometry of the Valine-Urea acid.[1] Avoid large excesses of the coupling reagent (e.g., EDC/HOBt) during the first coupling step if the Valine derivative is added first.

    • For Phenoxyacetyls: The O-acylation (Impurity S) is driven by excess acid chloride and base.[1] Limit the equivalents of 2,6-dimethylphenoxyacetyl chloride and maintain lower reaction temperatures (<5°C) during the final coupling step to prevent esterification of the secondary alcohol [1, 4].[1]

  • Order of Addition:

    • If the synthesis route couples the Phenoxyacetyl group last, ensure the intermediate is fully purified of any unreacted diamine core before adding the final reagent. Presence of "naked" core during the final step will instantly generate the Bis-Phenoxyacetyl impurity (Impurity 9).[1]

  • pH Control:

    • High pH during the phenoxyacetyl coupling promotes the deprotonation of the secondary hydroxyl group, accelerating the formation of Impurity S. Maintain pH control or use a weaker base if possible.

References
  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., & Naidu, A. (2015).[1][2] Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63.[2][3][4] 3

  • Allmpus Laboratories. Lopinavir EP Impurity S / Lopinavir O-Phenoxyacetyl (USP) Data Sheet. 5

  • National Institutes of Health (NIH) - PubChem.[1] Lopinavir Divalinate (USP Impurity) Structure and Data. 6

  • Rao, S. V., et al. Facile synthesis of process related impurities of Lopinavir. Rasayan Journal of Chemistry. 7

  • Chitturi, S. R., et al. (2008).[1][3][8] Impurity profile study of lopinavir and validation of HPLC method. Journal of Pharmaceutical and Biomedical Analysis. 8

  • RJPN. A Novel RP-HPLC Method for Impurity Determination in Lopinavir. 9

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Lopinavir N2,N5-Divalinate Impurity

As drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for environmental stewardship and laboratory safety. The proper management of chemical waste, part...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for environmental stewardship and laboratory safety. The proper management of chemical waste, particularly active pharmaceutical ingredients (APIs) and their impurities, is not merely a regulatory hurdle but a cornerstone of ethical research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Lopinavir N2,N5-Divalinate Impurity, grounded in established safety principles and regulatory standards.

While specific safety data for this particular impurity is not widely available, its structural similarity to the parent compound, Lopinavir, dictates that it should be handled with the same level of caution. Lopinavir is known to pose a significant risk to aquatic organisms, and its degradation products can have unpredictable ecotoxicity.[1][2] Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[3][4][5]

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the data for Lopinavir, we can infer the following risks associated with its N2,N5-Divalinate impurity:

  • Environmental Toxicity: Lopinavir has a high potential for chronic toxicity to aquatic life, with predicted no-effect concentrations (PNEC) in the nanogram-per-liter range.[1] Improper disposal can lead to the contamination of water systems.[4]

  • Health Hazards: Lopinavir may cause skin, eye, and respiratory irritation.[6] Prolonged or repeated exposure may cause damage to organs.[6] The Safety Data Sheet (SDS) for Lopinavir recommends avoiding dust formation and ensuring adequate ventilation during handling.[7][8]

  • Regulatory Classification: Pharmaceutical waste containing APIs is strictly regulated. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] It is the generator's responsibility to make this determination.

Core Principles of Chemical Waste Management

The foundation of safe disposal rests on three core principles mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

Principle 1: Segregation

Never mix incompatible waste streams. Lopinavir and its impurities are incompatible with strong oxidizing agents and strong acids.[6][8] Mixing incompatible chemicals can cause violent reactions, explosions, or the release of toxic fumes.[12] Waste should be segregated by hazard class (e.g., flammables, corrosives, toxics) into distinct, appropriate containers.[13]

Principle 2: Containment

Waste must be collected in containers that are robust, leak-proof, and chemically compatible with the contents.[12][13] For Lopinavir N2,N5-Divalinate Impurity waste, high-density polyethylene (HDPE) or glass containers are suitable.[5] Containers must be kept closed at all times except when adding waste.[13][14]

Principle 3: Labeling

Clear and accurate labeling is a critical safety and compliance requirement. Every waste container must be labeled with the words "Hazardous Waste" and a complete list of its chemical constituents, including percentages.[12][13] Do not use abbreviations or chemical formulas. The label must also include the accumulation start date.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the procedural steps for the disposal of Lopinavir N2,N5-Divalinate Impurity from the point of generation to its final removal by a licensed disposal service.

DisposalWorkflow cluster_generation Point of Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containment Containment & Labeling cluster_disposal Final Disposal gen Waste Generated (Lopinavir Impurity) solid_waste Contaminated PPE (gloves, wipes) Weigh boats, etc. gen->solid_waste Is it solid? liquid_waste Solutions from experiments (e.g., in Acetonitrile/Water) gen->liquid_waste Is it liquid? solid_container 1. Select Solid Waste Container (HDPE Pail with lid) 2. Affix 'Hazardous Waste' Label 3. List Contents:   - Lopinavir N2,N5-Divalinate Impurity   - Contaminated Debris solid_waste->solid_container liquid_container 1. Select Liquid Waste Container (HDPE or Glass Carboy) 2. Affix 'Hazardous Waste' Label 3. List All Contents & %:   - Lopinavir N2,N5-Divalinate Impurity (~X%)   - Acetonitrile (Y%)   - Water (Z%) liquid_waste->liquid_container saa Store in Satellite Accumulation Area (SAA) (Keep container closed) solid_container->saa liquid_container->saa pickup Arrange Pickup by Licensed Waste Disposal Service (e.g., EHS Department) saa->pickup incineration Recommended Final Disposal: High-Temperature Incineration pickup->incineration

Sources

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